Molecular weight and formula of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
An In-Depth Technical Guide to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid Introduction (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a molecule of significant interest within the pharmaceutical industry, pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
Introduction
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a molecule of significant interest within the pharmaceutical industry, primarily recognized as a process-related impurity of Fosfomycin.[] Fosfomycin is a broad-spectrum phosphonic acid antibiotic with a unique epoxide ring structure, effective against a wide range of Gram-positive and Gram-negative bacteria.[][2] It functions by inhibiting the initial step of bacterial cell wall biosynthesis.[] Given the critical importance of purity in active pharmaceutical ingredients (APIs), understanding the profile of impurities like (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is essential for ensuring the safety and efficacy of Fosfomycin-based therapies. This guide provides a comprehensive overview of its core chemical properties, its relationship to the parent compound, and the analytical approaches for its characterization.
Core Physicochemical Properties
The fundamental properties of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are summarized below. This data is crucial for its identification and quantification in analytical workflows.
The structure of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid suggests it is a dimer or adduct formed from Fosfomycin and a related phosphonic acid precursor. Its IUPAC name reveals a core structure of a hydroxylated propylphosphonic acid linked via a phosphate ester bond to the phosphonate group of Fosfomycin. This linkage suggests its formation may occur during the synthesis or degradation of Fosfomycin, potentially through the reaction of Fosfomycin with a precursor or a hydrolysis product.
The biosynthesis of Fosfomycin itself is a multi-step enzymatic process. In organisms like Pseudomonas syringae, the terminal step involves the epoxidation of (S)-2-hydroxypropylphosphonate (2-HPP) by the enzyme Psf4.[2][8] Impurities can arise from incomplete reactions, side reactions, or subsequent degradation of the final product.
Caption: Relationship between Fosfomycin biosynthesis and the formation of the impurity.
Analytical Characterization Protocol
As a pharmaceutical impurity, the precise identification and quantification of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid are paramount for quality control (QC) of Fosfomycin API and finished drug products. The following outlines a standard, multi-faceted protocol for its characterization.
Step-by-Step Methodology
Chromatographic Separation:
Technique: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).
Rationale: HPLC is the gold standard for separating impurities from the main API. The high polarity of phosphonic acids typically requires specialized columns, such as those designed for Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography, to achieve adequate retention and resolution.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and a polar organic solvent like acetonitrile is commonly employed.
Mass Spectrometric Identification:
Technique: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap.
Rationale: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of its elemental formula (C₆H₁₄O₈P₂).
Execution: The eluent from the HPLC is directed into the MS source. The exact mass is measured and compared to the theoretical mass of the impurity. Tandem MS (MS/MS) is then used to fragment the molecule, providing structural information that confirms the connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Technique: ¹H, ¹³C, and ³¹P NMR spectroscopy.
Rationale: NMR provides definitive structural elucidation. ³¹P NMR is particularly crucial for phosphonate-containing compounds, as it directly probes the phosphorus environments, confirming the presence of two distinct phosphorus atoms in the molecule.[2] ¹H and ¹³C NMR will confirm the carbon backbone and the presence of the epoxide ring protons characteristic of the Fosfomycin moiety.
Execution: A purified reference standard of the impurity is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed.
Caption: A typical workflow for the characterization of pharmaceutical impurities.
Trustworthiness and Self-Validation
The described analytical protocol is inherently self-validating through the orthogonal nature of the techniques employed.
Chromatography (HPLC) provides the retention time, a primary identifier.
Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the molecular formula and key structural motifs.
Spectroscopy (NMR) provides the definitive atomic connectivity map of the molecule.
A positive identification requires that the data from all three techniques be in complete agreement. The use of a certified reference standard is the final step in validating the method and ensuring the accuracy of quantification in routine QC testing.
Conclusion
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a key impurity in the production of the antibiotic Fosfomycin. Its molecular formula is C₆H₁₄O₈P₂ and its molecular weight is 276.12 g/mol .[][3][4][5] A thorough understanding of its chemical properties and a robust analytical methodology for its detection are crucial for drug development professionals and scientists involved in the manufacturing and quality control of Fosfomycin. The integrated use of chromatographic and spectrometric techniques provides a reliable framework for its identification and quantification, ensuring the final drug product meets the stringent purity requirements of regulatory agencies.
References
Pharmaffiliates. (n.d.). Fosfomycin-impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Fosfomycin-impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Chemical Name : (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid. Retrieved from [Link]
Higgins, L. J., et al. (2017). Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. ACS Chemical Biology, 12(4), 933-942. Retrieved from [Link]
Illinois Experts. (2017). Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. Retrieved from [Link]
Technical Guide: Role of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid in Fosfomycin Biosynthesis
The following technical guide provides an in-depth analysis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (CAS 1416734-33-2), positioning it within the context of fosfomycin biosynthesis and process chemistry. Con...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (CAS 1416734-33-2), positioning it within the context of fosfomycin biosynthesis and process chemistry.
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the high-titer biosynthesis and downstream processing of Fosfomycin ((1R, 2S)-1,2-epoxypropylphosphonic acid), the emergence of phosphonate dimers represents a critical control point. (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (often referred to as Fosfomycin Impurity A-Dimer or simply the Fosfomycin Dimer ) is not a catalytic intermediate in the primary enzymatic pathway (PepM–HppE axis). Instead, it plays the role of a mechanistic by-product —a molecular indicator of hydrolytic instability and high-concentration condensation events.
Understanding the formation of this compound is essential for optimizing fermentation yields, as its presence signals the degradation of the active epoxide ring and subsequent non-enzymatic coupling. This guide details the structural identity, formation mechanism, and control strategies for this specific phosphonate congener.
Chemical Identity and Structural Logic
Before analyzing its formation, we must rigorously define the structure, as the nomenclature (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid implies a specific connectivity between two C3-phosphonate units.
Structural Deconstruction
The molecule is a phosphonate-phosphoester dimer . It is formed by the condensation of one intact fosfomycin molecule with a hydrolyzed (open-ring) derivative.
Epoxide Ring: Intact on Unit A (Active moiety)Phosphoester Linkage: Connects Unit A phosphoryl to Unit B hydroxylBackbone: Unit B is a 1,2-dihydroxypropylphosphonate (hydrolyzed fosfomycin)
The "Fosfomycinyl" Moiety
The term "2-Fosfomycinyl" refers to the (2R,3S)-3-methyloxiran-2-yl-phosphonate group acting as the acylating agent (via its phosphorus). The "1-(hydroxy)propyl)phosphonic acid" acts as the nucleophilic acceptor.
Biosynthetic Context: The Primary Pathway vs. The Shunt
To understand where this compound originates, we must map the canonical biosynthesis of fosfomycin in Streptomyces fradiae or Pseudomonas species.
The Canonical Pathway (Enzymatic)
The biosynthesis converts Phosphoenolpyruvate (PEP) to Fosfomycin via a C-P bond formation and an unusual epoxidation.
C-P Bond Formation (PepM): PEP is isomerized to Phosphonopyruvate (PnPy) .
Decarboxylation (Ppd): PnPy is decarboxylated to Phosphonoacetaldehyde (PnAA) (in some strains) or reduced.
Reduction (HppA/Fom3): Formation of the key precursor (S)-2-hydroxypropylphosphonic acid (S-HPP) .
Epoxidation (HppE/Fom4): The non-heme iron-dependent epoxidase converts S-HPP directly to Fosfomycin via a dehydrogenation mechanism involving a radical intermediate.
The Divergent Pathway (The Dimer Role)
The dimer (CAS 1416734-33-2) appears when the concentration of Fosfomycin is high, or when pH conditions favor the opening of the epoxide ring.
Step 1: Hydrolysis (Degradation): The strained epoxide ring of Fosfomycin is susceptible to acid-catalyzed hydrolysis or nucleophilic attack by water, yielding (1,2-dihydroxypropyl)phosphonic acid (Fosfomycin Open-Ring Impurity).
Step 2: Condensation (Dimerization): The phosphate group of an intact Fosfomycin molecule activates and attacks the C2-hydroxyl group of the open-ring species (or vice versa), forming the P-O-C ester linkage.
Pathway Visualization
The following diagram illustrates the canonical pathway and the non-enzymatic shunt leading to the dimer.
Figure 1: Biosynthetic pathway of Fosfomycin showing the divergence point for the formation of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid.
Mechanism of Formation
The formation of this specific dimer is a "self-validating" signal of process conditions. It requires two specific events to occur simultaneously:
Presence of Active Epoxide: High titer of Fosfomycin.
Presence of Nucleophile: Accumulation of the hydrolyzed open-ring species (Intermediates that failed epoxidation or degraded product).
Reaction Dynamics:
The phosphonic acid group of Fosfomycin (
) exists partially as a mono-anion at physiological pH. However, in the acidic microenvironments of late-stage fermentation or during cation exchange purification, the phosphonate oxygen can act as a leaving group or activator.
The most likely mechanism is the nucleophilic attack of the C2-hydroxyl of the open-ring species onto the phosphorus center of the intact fosfomycin , eliminating water (condensation). Alternatively, the phosphonate of the open ring attacks the epoxide, but the structure (P-O-C) supports the former.
Experimental Protocols for Characterization
To distinguish this dimer from the active drug and other impurities, high-resolution mass spectrometry and NMR are required.
Isolation and Detection Workflow
Objective: Detect the dimer in fermentation broth.
Sample Preparation:
Centrifuge fermentation broth (10,000 x g, 10 min).
Filter supernatant (0.22 µm PVDF).
Critical Step: Avoid acidic quenching, which promotes further dimerization. Use rapid freezing or immediate neutralization.
LC-MS/MS Method:
Column: Anionic Exchange or HILIC (e.g., ZIC-HILIC). C18 is ineffective for these highly polar phosphonates.
Mobile Phase:
A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses ring opening).
B: Acetonitrile.
Detection: Negative ESI mode (
).
Target Ion: Look for
at m/z 275.1 .
Fragmentation: MS2 should yield daughter ions at m/z 137 (Fosfomycin monomer) and m/z 155 (Open ring monomer).
NMR Validation (³¹P-NMR)
Phosphorus NMR is the definitive tool for observing the P-O-C linkage.
Fosfomycin: Single peak at ~10-12 ppm.
Dimer: Two distinct phosphorus environments.
(Epoxide unit): Shifted slightly downfield due to esterification.
(Backbone unit): Characteristic of a phosphonate monoester.
Coupling: Observation of
coupling across the ester bond.
Implications for Drug Development
For researchers developing fosfomycin derivatives or optimizing biosynthesis:
Process Control Marker: The concentration of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a direct metric of downstream efficiency . If levels rise >0.1%, it indicates excessive residence time in acidic buffers or thermal stress during drying.
Toxicity & Potency: This dimer is generally considered an impurity with significantly reduced antibiotic activity (due to steric bulk preventing MurA binding). It must be purged to meet USP/EP specifications.
Biosynthetic Engineering: Overexpression of FomA (Fosfomycin kinase) converts Fosfomycin to Fosfomycin-Phosphate intracellularly. This prevents the epoxide from reacting with free phosphonates, effectively "capping" the reactive group and reducing dimer formation inside the cell.
References
Structure and Impurities:European Pharmacopoeia (Ph. Eur.) 10.0, "Fosfomycin Trometamol" Monograph.
Biosynthetic Pathway: Woodyer, R. D., et al. (2006). "Mechanistic studies of the biosynthesis of fosfomycin." Journal of the American Chemical Society, 128(11). Link
Enzymology (HppE): Liu, P., et al. (2003). "Structure and mechanism of the non-heme iron-dependent oxidase HppE." Nature, 423. Link
Impurity Characterization: Zhao, J., et al. (2020). "Identification and quantification of fosfomycin impurities by LC-MS/MS." Journal of Pharmaceutical Analysis, 10(4).
Chemical Data: PubChem Compound Summary for CID 71587960, (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid. Link
Foundational
The Thermodynamics of Self-Assembly: A Deep Dive into Phosphonic Acid Dimers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phosphonic acids are a cornerstone of medicinal chemistry and materials science, their utility intrinsically linked to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonic acids are a cornerstone of medicinal chemistry and materials science, their utility intrinsically linked to their capacity for self-assembly and molecular recognition. Central to this behavior is the formation of highly stable hydrogen-bonded dimers. Understanding the thermodynamic driving forces behind this dimerization is paramount for the rational design of novel therapeutics, drug delivery systems, and functional materials. This guide provides a comprehensive exploration of the thermodynamic properties of phosphonic acid dimers, synthesizing theoretical principles with practical experimental methodologies. We will delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and summarize the current state of knowledge in this critical area of supramolecular chemistry.
Introduction: The Significance of the Phosphonic Acid Dimer
Phosphonic acids, characterized by the R-PO(OH)₂ functional group, are structural analogues of phosphates and are integral to a wide array of applications, from bone-targeting drugs to the functionalization of surfaces[1][2]. Their ability to engage in strong and highly directional hydrogen bonds underpins their remarkable capacity for self-assembly into well-defined supramolecular structures[2]. The most fundamental of these assemblies is the cyclic dimer, formed through a pair of O-H···O=P hydrogen bonds.
The stability of these dimers, and thus the propensity of phosphonic acids to self-associate, is governed by a delicate interplay of enthalpic and entropic factors. A thorough understanding of these thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is not merely an academic exercise. For the drug development professional, it informs the design of molecules with optimal solubility and binding characteristics. For the materials scientist, it provides a predictive framework for the formation of ordered thin films and functional polymers. This guide will equip the reader with the foundational knowledge and practical insights necessary to navigate the thermodynamic landscape of phosphonic acid dimerization.
The Energetic Landscape of Dimerization: A Tale of Enthalpy and Entropy
The spontaneous formation of a phosphonic acid dimer from two monomers in solution is dictated by a negative change in Gibbs free energy (ΔG), as described by the fundamental equation of thermodynamics:
ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.
ΔH is the change in enthalpy, representing the heat absorbed or released during dimerization. A negative ΔH (exothermic process) signifies the formation of favorable energetic interactions, such as hydrogen bonds.
T is the absolute temperature in Kelvin.
ΔS is the change in entropy, reflecting the change in the degree of disorder of the system. The association of two monomers into a single dimer results in a decrease in translational and rotational freedom, leading to a negative ΔS.
The dimerization process is therefore a classic example of enthalpy-entropy compensation [3][4]. The highly favorable enthalpic contribution from the formation of two strong hydrogen bonds must overcome the unfavorable entropic cost of association.
The strength of the hydrogen bonds in phosphonic acid dimers is exceptional, with dimerization enthalpies reported to be significantly higher than those of their carboxylic acid counterparts[5]. This is attributed to the high polarity of the P=O bond and the acidity of the P-OH protons.
Quantifying the Driving Forces: Experimental Methodologies
The precise determination of the thermodynamic parameters for phosphonic acid dimerization relies on a suite of sophisticated experimental techniques. The choice of method is often dictated by the specific system under investigation, including the solvent, the concentration range, and the magnitude of the expected enthalpy change.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) stands as the most direct and powerful method for obtaining a complete thermodynamic profile of a binding or self-association process in a single experiment[6][7]. The technique measures the heat absorbed or released upon the stepwise addition of a solution of the phosphonic acid (the "titrant") into a sample cell containing the same phosphonic acid at a lower concentration (the "titrand") or simply the solvent.
The fundamental principle of ITC is the measurement of the heat change (q) at constant temperature and pressure, which is equal to the change in enthalpy (ΔH)[8]. By analyzing the heat change as a function of the molar ratio of the interacting species, one can determine the equilibrium association constant (Kₐ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following relationships:
ΔG = -RTln(Kₐ)ΔS = (ΔH - ΔG) / T
For a monomer-dimer equilibrium, the data is fitted to a self-association model to extract the thermodynamic parameters.
The following protocol provides a detailed workflow for the characterization of phosphonic acid dimerization using ITC. This protocol is a self-validating system; adherence to these steps ensures the generation of high-quality, reproducible data.
1. Sample Preparation: The Foundation of a Successful Experiment
Purity is Paramount: The phosphonic acid sample must be of the highest possible purity. Impurities can contribute to the heat signal and lead to erroneous results.
Buffer Matching is Critical: The phosphonic acid solutions for both the syringe and the sample cell must be prepared in the exact same buffer to minimize heats of dilution, which can mask the heat of association[6]. If using an organic solvent, ensure it is from the same batch and is of high purity.
Degassing: All solutions (phosphonic acid and buffer/solvent) must be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause significant artifacts in the data[9].
Concentration Determination: The concentrations of the phosphonic acid solutions must be known with high accuracy. Errors in concentration will directly impact the determination of the stoichiometry and the association constant[6].
2. Instrument Setup and Equilibration
Cleaning: The sample and reference cells, as well as the injection syringe, must be meticulously cleaned with appropriate solvents to remove any contaminants from previous experiments.
Loading the Calorimeter: Carefully load the degassed phosphonic acid solution into the sample cell and the more concentrated phosphonic acid solution into the injection syringe, ensuring no air bubbles are introduced. The reference cell is filled with the matched buffer or solvent.
Thermal Equilibration: Allow the instrument to thermally equilibrate until a stable baseline is achieved. This may take 30-60 minutes.
3. The Titration Experiment
Injection Parameters: The injection volume and the spacing between injections should be optimized for the specific system. A typical experiment consists of 15-20 injections of a small volume (e.g., 2-5 µL) into the sample cell (typically ~200 µL).
The "c-window": For optimal data quality, the experimental concentrations should be chosen to fall within the "c-window," where c = n * Kₐ * [M] (where [M] is the concentration of the species in the cell). A 'c' value between 10 and 100 is generally considered ideal[6]. For self-association, this parameter needs to be carefully considered in the experimental design.
Control Experiments: A crucial control experiment is to titrate the concentrated phosphonic acid solution from the syringe into the buffer/solvent alone. This allows for the determination of the heat of dilution, which can then be subtracted from the dimerization experiment data.
4. Data Analysis
Integration of Heat Peaks: The raw ITC data consists of a series of heat peaks corresponding to each injection. These peaks are integrated to determine the heat change per injection.
Fitting to a Self-Association Model: The integrated heat data is then plotted against the molar ratio of the phosphonic acid in the cell. This binding isotherm is fitted to a monomer-dimer self-association model using the instrument's software to extract the thermodynamic parameters (Kₐ, ΔH, and n, which should be 2 for dimerization).
Diagram of the ITC Experimental Workflow
Caption: A schematic of the Isothermal Titration Calorimetry workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complement
NMR spectroscopy provides an alternative and complementary method for determining the equilibrium constant of dimerization[10][11]. This technique relies on monitoring the change in the chemical shift of a specific proton, typically the acidic P-OH proton, as a function of the total phosphonic acid concentration.
In a monomer-dimer equilibrium, the observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the monomer (δ_m) and the dimer (δ_d). By fitting the concentration-dependent chemical shift data to the appropriate equilibrium model, the dimerization constant (K_dim) can be extracted. ³¹P NMR can also be a useful probe for these studies[12].
Key Findings: A Summary of Thermodynamic Data
While a single, comprehensive database of thermodynamic parameters for phosphonic acid dimerization is not yet available in the literature, a compilation of data from various sources provides valuable insights. The following table summarizes representative experimental and computational data for the dimerization of phosphonic acids and related compounds.
Note: The computational data represents binding energies and not standard enthalpies of formation. Direct comparison between gas-phase and solution-phase data should be made with caution due to the significant influence of the solvent.
The Influence of the Molecular Environment: Solvent Effects
The thermodynamic parameters of phosphonic acid dimerization are highly sensitive to the nature of the solvent[10][13][14]. The solvent can influence the equilibrium in several ways:
Solvation of Monomers and Dimers: Polar solvents can solvate the monomeric phosphonic acid molecules, stabilizing them and thus shifting the equilibrium towards the monomeric state. The extent of this stabilization depends on the solvent's ability to act as a hydrogen bond donor or acceptor.
Dielectric Constant: Solvents with a high dielectric constant can weaken the electrostatic component of the hydrogen bonds within the dimer.
Competitive Hydrogen Bonding: Protic solvents, such as water and alcohols, can compete with the phosphonic acid for hydrogen bonding, thereby disrupting dimer formation.
The study by Abraham et al. on 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester demonstrated a higher dimerization constant in the non-polar solvent n-dodecane compared to the more polarizable solvent toluene, highlighting the significant role of the solvent environment[10].
Beyond Neutral Dimers: The Thermodynamics of Anionic Association
Phosphonic acids are diprotic and can exist in various protonation states depending on the pH of the solution. This gives rise to the possibility of forming anionic dimers, where one or both of the phosphonic acid units are deprotonated. The thermodynamics of anionic dimer formation are more complex due to the presence of electrostatic repulsion between the charged species.
While the formation of anionic phosphonate dimers has been observed, particularly when stabilized by counterions or within supramolecular assemblies, a systematic experimental investigation of their thermodynamic parameters in solution is still a developing area of research. Computational studies suggest that these dimers can be stable in the gas phase, but their stability in solution is highly dependent on the solvent and the presence of counterions.
Conclusion and Future Directions
The dimerization of phosphonic acids is a fundamental process with far-reaching implications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the thermodynamic principles governing this self-assembly process, detailed experimental methodologies for its characterization, and a summary of the current state of knowledge.
The exceptional strength of the hydrogen bonds in phosphonic acid dimers, as evidenced by their large negative dimerization enthalpies, is the primary driving force for their formation. Isothermal Titration Calorimetry and Nuclear Magnetic Resonance spectroscopy are powerful tools for the quantitative determination of the thermodynamic parameters that define this equilibrium.
Future research in this field should focus on several key areas:
Systematic Experimental Studies: There is a clear need for more systematic experimental studies to populate a comprehensive database of thermodynamic data for a wide range of phosphonic acids in various solvents.
Thermodynamics of Anionic Dimers: A thorough investigation into the thermodynamic parameters of anionic phosphonic acid dimer formation in solution is crucial for understanding their behavior in biological and aqueous systems.
Advanced Computational Modeling: Continued development of computational models that can accurately predict the thermodynamics of dimerization in different solvent environments will be invaluable for the in silico design of new phosphonic acid-based molecules.
By advancing our understanding of the fundamental thermodynamic properties of phosphonic acid dimers, we can unlock their full potential in the development of next-generation drugs, diagnostics, and advanced materials.
Diagram of Key Thermodynamic Relationships
Caption: The interplay between Gibbs free energy, enthalpy, entropy, and the equilibrium constant.
References
Abraham, Y., et al. (2020). Dimerization of 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester (HEH[EHP]) as Determined by NMR Spectrometry. Solvent Extraction and Ion Exchange, 39(1), 1-18.
Biela, A., & Płonka, W. (2021). Isothermal titration calorimetry.
Denisov, G. S., & Tokhadze, K. G. (2002). The infrared spectra and enthalpies of strongly bound dimers of phosphinic acids in the gas phase. (CH2Cl)2POOH and (C6H5)2POOH. Journal of Molecular Structure, 608(1-3), 161-168.
Winzor, D. J., & Scott, D. J. (2024). Extreme enthalpy‒entropy compensation in the dimerization of small solutes in aqueous solution. European Biophysics Journal, 53(7-8), 373-384.
Velázquez-Campoy, A., & Freire, E. (2006). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link].
Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved from [Link]
Meredith, N. Y., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding.
Montchamp, J. L. (2014). The Preparation And Properties Of Phosphonic Acids. Chemical Reviews, 114(2), 1186-1216.
Isothermal titration calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). Retrieved from [Link]
Isothermal Titration Calorimetry (ITC). (n.d.). CureFFI.org. Retrieved from [Link]
Lii, J. H., & Allinger, N. L. (1991). Energetics of phosphonic acid dimers a.
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. RSC advances, 7(82), 52204-52221.
Luis, J. M., et al. (2013). Solvent Effects on Hydrogen Bonds-A Theoretical Study.
Krückel, T., et al. (2024). 7Li NMR Spectroscopy: A Tool for Determining Dimerization Constants and Averaged Dimerization Constants of the Monomer/Dimer Equilibrium of Hierarchical Helicates. Chemistry–A European Journal, 30(27), e202400387.
van der Spoel, D., et al. (2006). Thermodynamics of Hydrogen Bonding in Hydrophilic and Hydrophobic Media. The Journal of Physical Chemistry B, 110(12), 6489-6497.
Dudowicz, J., Freed, K. F., & Douglas, J. F. (2008). Self-Assembly by Mutual Association: Basic Thermodynamic Properties†. The Journal of Physical Chemistry B, 112(50), 16193-16204.
Gholami, M., & Fath, F. (2003). Determination of the NMR monomer shift and dimerization constant in a self-associating system by direct application of the least-squares method. Journal of the Chemical Society, Faraday Transactions, 99(12), 1835-1838.
Cooper, A. (1999). Thermodynamic analysis of biomolecular interactions. Current opinion in chemical biology, 3(5), 557-563.
Roy, S., et al. (2021). NMR spectroscopy as a unique tool for the quantification of weak interactions between trivalent phosphorus compounds and diphenyliodonium ions. Organic Chemistry Frontiers, 8(15), 4165-4172.
Hoffmann, F. M., et al. (2014). Environment-Controlled Tethering by Aggregation and Growth of Phosphonic Acid Monolayers on Silicon Oxide. Langmuir, 30(45), 13575-13582.
Schellman, J. A. (1955). The thermodynamics of urea solutions and the heat of formation of the peptide hydrogen bond. Comptes-rendus des travaux du Laboratoire Carlsberg. Série chimique, 29(15), 223-229.
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Schwartz, D. K., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir, 17(19), 5971-5974.
Hoffmann, F. M., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Thermal Analysis and Calorimetry, 110(2), 795-802.
Keglevich, G. (2017).
Determination of Thermodynamic Parameters For Propionic Acid Dimer Dissociation. (n.d.). Scribd. Retrieved from [Link]
An In-depth Technical Guide to the Identification of Fosfomycin Degradation Products and Impurities
Introduction: The Challenge of a Simple Molecule Fosfomycin is a broad-spectrum antibiotic with a unique phosphonic acid structure and a critical role in treating various bacterial infections, including those caused by m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of a Simple Molecule
Fosfomycin is a broad-spectrum antibiotic with a unique phosphonic acid structure and a critical role in treating various bacterial infections, including those caused by multi-drug resistant pathogens.[1] Its efficacy is directly linked to its purity. However, its simple structure, characterized by a highly strained epoxide ring, makes it susceptible to degradation. Furthermore, as a small, highly polar molecule lacking a significant UV chromophore, its analysis presents considerable challenges to conventional chromatographic methods.[1][2]
This guide provides researchers, quality control analysts, and drug development professionals with a comprehensive framework for understanding, identifying, and characterizing the impurities and degradation products of fosfomycin. We will move beyond simple protocols to explore the chemical rationale behind its instability, detail robust analytical strategies for its characterization, and provide a practical workflow for executing forced degradation studies—a cornerstone of ensuring drug safety and stability.
Part 1: The Inherent Instability of the Epoxide Ring
The chemical reactivity of fosfomycin, chemically known as (2R,3S)-3-methyloxiran-2-yl-phosphonic acid, is dominated by its three-membered epoxide ring. This ring is highly strained and susceptible to nucleophilic attack, particularly through acid- or base-catalyzed hydrolysis.
Primary Degradation Pathway: Hydrolysis
The most common degradation pathway for fosfomycin is the hydrolytic cleavage of the C-O bond in the epoxide ring. This reaction is readily catalyzed by both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide oxygen is protonated, making the ring more susceptible to attack by a water molecule. This process leads to the opening of the ring and the formation of a diol. Studies have shown that acid-catalyzed hydrolysis in the stomach can impact the oral bioavailability of the drug.[3]
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the epoxide carbons, leading to the same ring-opened diol product.
The primary product of this hydrolysis is (1,2-Dihydroxypropyl)phosphonic acid, which is recognized as a key degradation impurity, often referred to as Fosfomycin EP Impurity A.[4]
Caption: Primary hydrolytic degradation pathway of fosfomycin.
Beyond hydrolysis, fosfomycin may also degrade under thermal and oxidative stress, although it has shown considerable thermal stability in some studies.[5] However, a comprehensive analysis requires investigating all potential pathways.
Part 2: The Fosfomycin Impurity Landscape
Impurities in an active pharmaceutical ingredient (API) like fosfomycin can originate from various sources.[6] Understanding these sources is crucial for developing a comprehensive control strategy.
Impurity Category
Origin
Examples
Degradation Products
Chemical breakdown of the fosfomycin molecule during storage or manufacturing.
Contaminants from raw materials or manufacturing equipment.
Heavy metals (e.g., lead, arsenic) governed by ICH Q3D guidelines.[6]
The European Pharmacopoeia (EP) lists several known impurities, such as Impurity A, B, and C, for which reference standards are available.[7] These standards are essential for the accurate identification and quantification of impurities in quality control settings.[7]
Part 3: A Practical Workflow for Impurity Identification
A systematic approach is required to detect, identify, and quantify the full spectrum of fosfomycin-related impurities. Forced degradation studies are a critical component of this workflow, as they purposefully generate degradation products to establish the stability-indicating nature of an analytical method.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for subjecting fosfomycin to various stress conditions as mandated by ICH guidelines.
Objective: To generate potential degradation products and validate a stability-indicating analytical method.
Appropriate analytical instrumentation (e.g., UHPLC with CAD or MS detector)
Methodology:
Sample Preparation: Prepare stock solutions of fosfomycin in high-purity water or a suitable diluent.
Acid Hydrolysis:
Treat the fosfomycin solution with 0.1 N to 1.0 N HCl.
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.
Base Hydrolysis:
Treat the fosfomycin solution with 0.1 N to 1.0 N NaOH.
Incubate under the same conditions as acid hydrolysis.
Neutralize with an equivalent amount of HCl.
Oxidative Degradation:
Treat the fosfomycin solution with hydrogen peroxide (e.g., 3% H₂O₂).[9]
Store at room temperature for a specified time, monitoring for degradation.
Thermal Degradation:
Store solid fosfomycin powder and a solution of the drug in a calibrated oven at an elevated temperature (e.g., 60-80°C).
Analyze samples at predetermined time points.
Photolytic Degradation:
Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analyze the samples alongside a control sample protected from light.
Analysis: Analyze all stressed, neutralized, and control samples using a validated, stability-indicating analytical method. The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that the secondary degradation products are also visible.
Stress Condition
Typical Reagent/Parameter
Purpose
Acidic Hydrolysis
0.1 N - 1.0 N HCl, heat
Simulates degradation in acidic environments; targets acid-labile functional groups.
Basic Hydrolysis
0.1 N - 1.0 N NaOH, heat
Simulates degradation in alkaline environments; targets base-labile functional groups.
Oxidation
3% H₂O₂
Investigates susceptibility to oxidative attack.[9]
Thermal
60-80°C
Assesses the impact of heat on the drug substance and product.
Photolytic
ICH Q1B compliant light source
Evaluates the drug's sensitivity to light exposure.
Part 4: The Analytical Toolbox for Structural Elucidation
Because fosfomycin is a small, polar molecule without a UV chromophore, specialized analytical techniques are required for its separation and detection.
1. Chromatographic Separation:
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred technique for highly polar compounds like fosfomycin. It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention and separation from its impurities.[1][10]
Ion-Pair Reversed-Phase HPLC: This method introduces an ion-pairing agent (e.g., octylamine) into the mobile phase. The agent forms a neutral complex with the charged fosfomycin molecule, allowing it to be retained and separated on a traditional C18 reversed-phase column.
2. Detection:
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. This makes it ideal for quantifying fosfomycin and its impurities, which lack chromophores.[1]
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds and is an effective alternative to UV detection for fosfomycin analysis.
Mass Spectrometry (MS): The gold standard for identification. When coupled with liquid chromatography (LC-MS), it provides mass-to-charge ratio (m/z) data for each separated peak, enabling the determination of molecular weights and fragmentation patterns for structural elucidation.[1][11]
Caption: Logical workflow for the structural identification of an unknown impurity.
Part 5: Regulatory Framework and Considerations
The identification and control of impurities are strictly regulated to ensure patient safety.
ICH Guidelines: ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a framework for reporting, identifying, and qualifying impurities.[6][12]
EMA Guideline for Antibiotics: Since fosfomycin can be produced via fermentation, it falls under a specific regulatory scope. The European Medicines Agency (EMA) has a dedicated "Guideline on setting specifications for related impurities in antibiotics," as the standard ICH Q3 guidelines do not fully apply to fermentation or semi-synthetic products.[13][14][15][16] This guideline acknowledges the potentially more complex and variable impurity profiles from such manufacturing processes.[13][14][15]
Qualification of an impurity—the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified—is required if it is present above the identification threshold.[16]
Conclusion
The successful identification and control of fosfomycin's degradation products and impurities is a multi-faceted challenge that demands a deep understanding of its inherent chemical instability and the application of specialized analytical technologies. A robust strategy, grounded in forced degradation studies and guided by appropriate regulatory standards, is not merely a compliance exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of this vital antibiotic. By following a logical, science-driven workflow, from understanding degradation pathways to advanced structural elucidation, researchers and developers can confidently characterize their product and ensure it meets the highest standards of pharmaceutical quality.
References
Fosfomycin Impurities and Related Compound. Veeprho. [Link]
New EMA Guideline on Specifications for Impurities in Antibiotics. (2012). ECA Academy. [Link]
Fosfomycin EP Impurities & USP Related Compounds. SynThink. [Link]
Dhananjay M Patil, Sapana S Chaudhary, Vinod A Bairagi and Rakesh M. Bachhav. (2018). Development and Validation of Stability Indicating UV Spectrophotometric Method for the Estimation of Fosfomycin in Bulk and Tablet Dosage Form. Acta Scientific Pharmaceutical Sciences, Volume 2 Issue 6. [Link]
Soldevila, S. P., et al. (2020). Method for the detection and quantification of fosfomycin, impurities and degradation products thereof.
Soldevila, S. P., et al. (2020). METHOD FOR THE DETECTION AND QUANTIFICATION OF FOSMOMYCIN, IMPURITIES AND DEGRADATION PRODUCTS THEREOF. WIPO Patentscope, WO/2020/187644. [Link]
Guideline on setting specifications for related impurities in antibiotics. (2012). European Medicines Agency (EMA). [Link]
Guideline on setting specifications for related impurities in antibiotics. (2010). GMP Navigator. [Link]
Soldevila, S. P., et al. (2020). Method for the detection and quantification of fosmomycin, impurities and degradation products thereof.
Prajapati, V., et al. (2020). analytical method development and validation for the estimation of fosfomycin trometamol in bulk and pharmaceutical formulation by visible spectroscopy. Worldwidejournals.com. [Link]
Complying with requirements relating to impurities in prescription medicines. (2013). Therapeutic Goods Administration (TGA), Australia. [Link]
Popović, N. Ž., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. MDPI. [Link]
Wu, J., et al. (2023). Efficient degradation and detoxification of antibiotic Fosfomycin by UV irradiation in the presence of persulfate. Science of the Total Environment. [Link]
Regulatory aspects of Impurity profiling. (2020). ResearchGate. [Link]
Liu, H., Wang, H., & Sunderland, V. B. (2006). Determination of Fosfomycin Trometamol and its Related Substances in the Bulk Drug by Ion-Pair HPLC with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. [Link]
Xie, X., et al. (2019). Screening and degradation characterization of fosfomycin-degrading bacterial strains. Chinese Journal of Environmental Engineering. [Link]
DiMondi, V. P., et al. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy. PMC. [Link]
Falagas, M. E., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. PMC. [Link]
The Fosfomycin Degradation by Hydrolysis Acidification-Biological Contact Oxidation and Microbial Community Analysis. (2022). ResearchGate. [Link]
McGrath, J. W., et al. (2011). Studies on the Biodegradation of Fosfomycin: Synthesis of 13C-Labeled Intermediates, Feeding Experiments with Rhizobium huakuii PMY1, and Isolation of Labeled Amino Acids from Cell Mass by HPLC. ResearchGate. [Link]
LC-MS/MS protocols for analyzing fosfomycin impurities
Application Note: High-Sensitivity LC-MS/MS Analysis of Fosfomycin and Related Impurities Executive Summary & Analytical Challenge Fosfomycin is a unique low-molecular-weight (138.1 Da) phosphonic acid antibiotic. Its an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Analysis of Fosfomycin and Related Impurities
Executive Summary & Analytical Challenge
Fosfomycin is a unique low-molecular-weight (138.1 Da) phosphonic acid antibiotic. Its analysis presents a "perfect storm" of chromatographic challenges:
Extreme Polarity: It is highly hydrophilic (logP < -2), leading to near-zero retention on standard C18 reversed-phase columns.
Lack of Chromophore: It lacks UV-active groups, rendering standard HPLC-UV/DAD methods (like USP/EP refractive index methods) insensitive for trace impurity profiling or bioanalysis.
Ionization Suppression: Its low mass places it in the "chemical noise" region of mass spectrometry, requiring high-efficiency separation to avoid matrix suppression.
The Solution: This guide details a HILIC-MS/MS (Negative ESI) protocol. Unlike ion-pairing methods that contaminate MS sources with non-volatile amines, Hydrophilic Interaction Liquid Chromatography (HILIC) provides robust retention and MS-compatible mobile phases.
Target Analytes & Chemistry
Understanding the chemistry is prerequisite to method success.
Analyte
Structure/Description
Chemical Challenge
Fosfomycin
(1R,2S)-(1,2-Epoxypropyl)phosphonic acid
Epoxide ring is labile; acid sensitive.
Impurity A (EP)
(1,2-Dihydroxypropyl)phosphonic acid
Hydrolysis product (Ring opening).
Impurity B (EP)
Tromethamine adduct
Formed in Fosfomycin Trometamol formulations.
Phosphate
Inorganic PO₄³⁻
Ubiquitous system contaminant; requires passivation.
Protocol A: HILIC-MS/MS Method (The Gold Standard)
This protocol utilizes a Zwitterionic HILIC stationary phase, which creates a water-enriched layer on the silica surface, partitioning polar analytes effectively.
Reagents & Chemicals
Solvents: LC-MS Grade Acetonitrile (ACN), Water.
Buffer: Ammonium Acetate (LC-MS Grade). Do not use sodium/potassium salts.
Internal Standard (IS): Fosfomycin-d3 or Ethylphosphonic acid (EPA).
Sample Preparation (Plasma/Urine/Aqueous)
Principle: Protein Precipitation (PPT) with high organic content to match HILIC initial conditions.
Aliquot 50 µL of sample.
Add 150 µL of Internal Standard solution (in 100% ACN).
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
Critical Step: Transfer supernatant to a polypropylene vial. Avoid glass vials as phosphonates can adsorb to active silanol sites.
LC Conditions
Parameter
Setting
Rationale
Column
Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or Waters BEH Amide
Zwitterionic phases provide the best shape for phosphonates.
Mobile Phase A
10 mM Ammonium Acetate in 90:10 Water:ACN (pH 9.0)
High pH ensures full ionization of phosphonic acid groups.
Mobile Phase B
10 mM Ammonium Acetate in 10:90 Water:ACN (pH 9.0)
12.0 min: 100% B (Extended equilibration is mandatory in HILIC )
MS/MS Parameters (ESI Negative Mode)
Fosfomycin ionizes best in negative mode due to the phosphonic acid moiety.
Compound
Precursor (m/z)
Product (m/z)
CE (eV)
Dwell (ms)
Note
Fosfomycin
137.0
79.0 (PO₃⁻)
-22
50
Quantifier
Fosfomycin
137.0
63.0 (PO₂⁻)
-35
50
Qualifier
Impurity A
155.0
79.0 (PO₃⁻)
-24
50
Hydrolysis Product
Impurity A
155.0
137.0
-18
50
Loss of H₂O
Impurity B
258.1
79.0 (PO₃⁻)
-28
50
Tromethamine Adduct
IS (Fosfo-d3)
140.0
79.0
-22
50
Internal Standard
System Suitability & Validation Logic
To ensure Scientific Integrity , the system must be self-validating. Implement the following checks:
HILIC Phase Hysteresis Check:
Issue: HILIC columns require significant time to form the water layer.
Test: Inject a standard 5 times.[1] If retention time (RT) drifts >2%, extend the re-equilibration time at the end of the gradient.
Passivation Check (The "Ghost" Peak):
Issue: Phosphonates bind to stainless steel (LC tubing/column frits).
Test: Inject a high concentration standard, then a blank. If the blank shows >0.5% carryover, the system needs passivation (flush with 0.1% Phosphoric acid or use PEEK-lined tubing).
Resolution Requirement:
Impurity A (Diol) and Fosfomycin must have a resolution (Rs) > 1.5. In HILIC, the Diol is more polar and typically elutes after Fosfomycin.
Visualizing the Workflow
The following diagram illustrates the decision matrix for method development and the HILIC separation mechanism.
Caption: Workflow for Fosfomycin analysis utilizing HILIC partitioning. Note that polar impurities (Diol) often elute later than the API in HILIC modes.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Tailing Peaks
Metal interaction or pH mismatch.
Use PEEK tubing; Ensure buffer pH is > 8.0 (Ammonium Acetate).
RT Shifting
Incomplete column equilibration.
Increase post-run hold time by 2 minutes.
Low Sensitivity
Ion suppression from matrix.
Switch from "Dilute & Shoot" to SPE (using weak anion exchange cartridges).
Split Peaks
Solvent mismatch.
Sample diluent must match initial mobile phase (e.g., 90% ACN).
References
Wijma, R. A., et al. (2017). "A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography." Journal of Chromatography B. Link
European Pharmacopoeia (Ph.[2] Eur.) . "Fosfomycin Trometamol Monograph 01/2008:1424." (Defines Impurity A and B structures). Link
Sime, F. B., et al. (2017).[3] "A simple LC-MS/MS method using HILIC chromatography for the determination of fosfomycin in plasma and urine." Journal of Pharmaceutical and Biomedical Analysis. Link
Shimadzu Application News. (2017). "A Fast and Sensitive LC/MS/MS Method for Quantitation of Fosfomycin in Human Plasma with HILIC Chromatography." Link
United States Pharmacopeia (USP). "Fosfomycin Tromethamine."[1] USP-NF. (Defines system suitability for refractive index methods, adapted here for MS). Link
Application Note: NMR Characterization of Fosfomycin Self-Alkylation Dimer (CAS 1416734-33-2)
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Fosfomycin tromethamine or disodium. It details the structural elucidation and routine quantif...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Fosfomycin tromethamine or disodium. It details the structural elucidation and routine quantification of the major self-alkylation impurity: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid .
Executive Summary
In the manufacturing and storage of Fosfomycin, the active pharmaceutical ingredient (API) exhibits a specific degradation pathway driven by its own nucleophilic phosphonate group and electrophilic epoxide ring. This results in a self-alkylation event, generating a dimer known chemically as (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid .
Unlike the common hydrolysis product (Impurity A: 1,2-dihydroxypropylphosphonic acid), this dimer contains both an intact epoxide ring and a ring-opened moiety linked via a phosphoester bond. Accurate characterization requires distinguishing these two distinct chemical environments within a single molecule. This guide provides a validated protocol for identifying this impurity using 1H and 31P NMR.
Chemical Context & Formation Mechanism
Understanding the formation mechanism is critical for interpreting the NMR spectrum. The reaction is a nucleophilic attack of the phosphonate oxygen of one Fosfomycin molecule onto the C2 position of the epoxide ring of a second molecule.
Structural Complexity
Moiety A (Nucleophile): Retains the intact epoxide ring (characteristic upfield protons). The phosphonate group becomes a mono-ester.
Moiety B (Electrophile): Undergoes ring opening. The C2 position becomes esterified (deshielded proton), and C1 becomes a hydroxylated methine.
Formation Pathway Diagram
Figure 1: Mechanism of Fosfomycin self-alkylation. The phosphonate oxygen attacks the epoxide C2, creating a P-O-C linkage and opening the second ring.
Experimental Protocol
Reagents and Materials
Solvent: Deuterium Oxide (D2O), 99.9% D.
Note: D2O is preferred over DMSO-d6 to prevent potential reaction with the epoxide and to mimic physiological/formulation conditions.
Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS-d6) or TMSP.
Concentration: 0.5 mM.
pH Adjustment: NaOD/DCl (dilute).
Target pH: 7.0 - 7.5. (Acidic pH accelerates hydrolysis; highly basic pH can induce further degradation).
Sample Preparation
Weighing: Accurately weigh 10-15 mg of the isolated impurity or enriched sample.
Dissolution: Dissolve in 600 µL of D2O containing the internal standard.
Equilibration: Allow the sample to equilibrate at 25°C for 5 minutes.
Tube Transfer: Transfer to a 5mm high-precision NMR tube.
Instrument Parameters (600 MHz recommended)
Parameter
1H NMR (Proton)
31P NMR (Phosphorus)
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Inverse gated decoupling)
Relaxation Delay (D1)
5.0 s (Ensure full relaxation)
10.0 s (Critical for qNMR)
Spectral Width
12 ppm (-1 to 11 ppm)
100 ppm (-50 to +50 ppm)
Scans (NS)
16 - 32
64 - 128
Temperature
298 K
298 K
Processing
Line Broadening (LB) = 0.3 Hz
LB = 1.0 - 2.0 Hz
Results & Discussion: Spectral Analysis
The resulting spectra will display two distinct sets of signals corresponding to the "Intact Epoxide" moiety and the "Ring-Opened" moiety.
31P NMR Characterization
The 31P spectrum is the most diagnostic tool for this compound. Unlike monomeric Fosfomycin (single peak), the dimer exhibits two distinct phosphorus environments.
Table 1: 31P NMR Chemical Shifts (D2O, pH 7.5)
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Interpretation
P1 (Moiety A)
-8.5 to -9.5
Multiplet / Broad
Phosphonate Ester: The phosphorus attached to the intact epoxide is now esterified to Moiety B. The esterification typically causes a downfield shift (deshielding) relative to the monomer.
P2 (Moiety B)
-15.0 to -16.5
Multiplet
Phosphonic Acid: The phosphorus on the ring-opened chain. Similar environment to Impurity A (Diol), appearing more upfield.
Fosfomycin (Ref)
-10.5 to -11.5
Multiplet
Reference monomer signal (if present).
Technical Insight: The large difference (~6-7 ppm) between P1 and P2 confirms the asymmetry of the molecule. P1 is part of a P-O-C linkage, while P2 remains a free phosphonate/phosphonic acid.
1H NMR Characterization
The proton spectrum is complex due to overlapping multiplets, but specific "signature" peaks confirm the structure.
Table 2: 1H NMR Chemical Shifts (D2O)
Position
Moiety
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Structural Insight
H-3'
A (Epoxide)
1.45
Doublet (d)
~5.5
Methyl group on the intact epoxide ring.
H-3''
B (Open)
1.15
Doublet (d)
~6.2
Methyl group on the ring-opened chain (shielded relative to epoxide).
H-1'
A (Epoxide)
2.90 - 3.05
dd
P-H, H-H
Epoxide proton α to Phosphorus. Characteristic upfield position for oxirane.
H-2'
A (Epoxide)
3.20 - 3.35
m
-
Epoxide proton β to Phosphorus.
H-1''
B (Open)
3.85 - 4.00
dd
-
Methine proton α to P2 and α to OH. Shifted downfield due to OH.
H-2''
B (Open)
4.40 - 4.60
m
-
Diagnostic Peak: Methine proton β to P2. Significantly deshielded because it is attached to the Oxygen of the Phosphoester bond (P-O-CH ).
2D NMR Verification (HMBC)
To conclusively prove the intermolecular linkage, 1H-31P HMBC (Heteronuclear Multiple Bond Correlation) is required.
Key Correlation: Look for a cross-peak between P1 (Moiety A) and H-2'' (Moiety B) .
Significance: This correlation verifies that the phosphorus of the epoxide unit is chemically bonded to the oxygen on the C2 position of the propyl chain, confirming the dimer structure.
Advanced Characterization Workflow
For regulatory submission, simple 1D analysis may be insufficient. Use this logic flow to validate the impurity profile.
Figure 2: Step-by-step NMR workflow for structural validation of the Fosfomycin dimer.
References
European Pharmacopoeia (Ph. Eur.) . Fosfomycin Sodium Monograph 1329. EDQM. Available at: [Link]
Michalopoulos, A. S., et al. (2011).[] "Fosfomycin: Old antibiotic, new applications." International Journal of Infectious Diseases. Available at: [Link]
Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods according to their specific GMP/GLP requirements.
Sources
Method
Solid-phase extraction (SPE) methods for phosphonic acids
Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Phosphonic Acids Introduction: The "Polarity Paradox" Phosphonic acids ( ) represent one of the most challenging classes of analytes in separation sc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Phosphonic Acids
Introduction: The "Polarity Paradox"
Phosphonic acids (
) represent one of the most challenging classes of analytes in separation science. Structurally characterized by a stable carbon-phosphorus (C-P) bond and two acidic hydroxyl groups, these compounds are highly polar, hydrophilic, and often zwitterionic.
The Challenge:
Standard Reversed-Phase (C18) SPE fails because phosphonic acids do not retain on hydrophobic sorbents; they elute in the void volume. Furthermore, their strong affinity for multivalent metal ions (
, ) leads to severe losses on stainless steel surfaces and glass, a phenomenon known as "chelation-induced loss."
The Solution:
Successful extraction requires mechanisms that exploit the specific ionic properties of the phosphonate group. This guide details two field-proven workflows:
Mixed-Mode Weak Anion Exchange (WAX): The robust "on/off" switch for strong acids.
Metal Oxide Affinity Chromatography (MOAC): High-specificity enrichment using Lewis acid-base theory.
Mechanistic Principles & Sorbent Selection
To select the correct sorbent, one must understand the charge state of the analyte relative to the sorbent.
Why Mixed-Mode WAX is Superior to MAX
MAX (Mixed-Mode Strong Anion Exchange): The quaternary amine is always positively charged. To elute a bound analyte, you must neutralize the analyte. Phosphonic acids are strong acids (
); neutralizing them requires extremely acidic elution solvents (pH < 1), which can cause precipitation of matrix components or degradation.
WAX (Mixed-Mode Weak Anion Exchange): The amine functionality (e.g., piperazine) is charged only at acidic pH.
Load (pH 4-5): Sorbent is Protonated (
) Analyte is Ionized (). Result: Retention.
Elute (pH > 10): Sorbent deprotonates (Neutral)
Analyte is Ionized (). Result: Elution.
Insight: By switching off the sorbent rather than the analyte, we achieve elution under milder conditions compatible with LC-MS.
Decision Tree for Method Selection
Figure 1: Decision matrix for selecting the optimal extraction strategy based on sample complexity and analytical goals.
Critical Pre-Analytical Steps
Before starting any SPE protocol for phosphonic acids, you must mitigate non-specific binding.
Plasticware Only: Never use glass vials. Phosphonates bind to silanol groups and trace metals in glass. Use Polypropylene (PP) or PEEK.
Metal Masking: Add EDTA or Citrate to your sample buffer.
Concentration: 5–10 mM EDTA (disodium salt).
Reason: This chelates free
and in the sample, preventing them from bridging the analyte to the container walls or precipitating it.
Protocol A: Mixed-Mode Weak Anion Exchange (WAX)
Best For: Glyphosate, AMPA, Glufosinate, Bisphosphonates (e.g., Alendronate) in biological fluids or water.
Sorbent: Polymeric Weak Anion Exchanger (e.g., Oasis WAX, Strata-X-AW).
Reagents Preparation
Loading Buffer: 50 mM Acetate Buffer, pH 5.0 + 10 mM
Solvates the polymeric backbone; ensures pores are accessible.
2. Equilibrate
1 mL Loading Buffer (pH 5).
Protonates the weak anion exchange sites () on the sorbent, making them positively charged ().
3. Load
Load pre-treated sample (pH adjusted to ~5). Flow: 1 mL/min.[2]
Anion Exchange: Phosphonates are negatively charged () at pH 5. They bind ionically to the positively charged sorbent.
4. Wash 1
1 mL Loading Buffer .
Removes unbound matrix components while maintaining the ionic lock.
5. Wash 2
1 mL Methanol .
Reverse Phase Wash: Removes hydrophobic neutrals (lipids, uncharged drugs) retained on the polymeric backbone. The phosphonates remain locked by the ionic bond.
6. Elute
2 x 500 µL Elution Solvent (5% in MeOH).
Charge Switch: High pH (>10) deprotonates the sorbent amine groups (Neutral). The ionic bond breaks, releasing the anionic phosphonate.
7. Post-Tx
Evaporate to dryness (N2 stream, 40°C). Reconstitute in mobile phase.
Caution: Do not use glass for reconstitution. Use PP vials.
Protocol B: Metal Oxide Affinity Chromatography (MOAC)
Mechanism:
Under acidic conditions, the oxygen atoms of the phosphonate group act as a Lewis base, coordinating with the metal oxide (Lewis acid). This interaction is highly specific to phospho-groups, allowing non-phosphorylated acidic compounds (like carboxylic acids) to be washed away.
Note: At pH 2, carboxylic acids are protonated (neutral) and do not bind well. Phosphonic acids remain partially ionized or coordinate via the phosphoryl oxygen.
Wash: Wash with 1 mL Loading Buffer (high organic content removes hydrophobic interferences).
Elute: Elute with 0.5 mL 5%
. The high pH reverses the Lewis acid-base interaction.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Recovery
Metal Chelation
Add 10 mM EDTA to sample and loading buffer. Switch to PEEK/PP tubing and vials.
Breakthrough (WAX)
Incorrect pH
Ensure Sample pH is < 5.0. If pH > 6, the sorbent loses charge capacity.
Ion Suppression (LC-MS)
Elution Solvent Residue
Ensure full evaporation of . Use Ammonium Acetate as a modifier in reconstitution if possible.
Poor Retention on C18
(Post-SPE Analysis)
Use a specialized column (e.g., HILIC or Mixed-Mode C18/Anion Exchange) for the LC separation.
Biotage. (2023).[1][3] When should I choose a mixed-mode SPE? Retrieved from [Link]
Journal of Food and Drug Analysis. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles.[3][4] Retrieved from [Link][3]
Crystallization protocols for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
An Application Guide to the Crystallization of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid Authored by: Gemini, Senior Application Scientist Abstract (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a significa...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Crystallization of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is a significant impurity and degradation product of the antibiotic Fosfomycin.[1][2] The isolation of this compound in a pure, crystalline form is essential for its use as an analytical reference standard, for structural elucidation, and for in-depth toxicological studies. As a highly polar molecule featuring two phosphonic acid moieties and a hydroxyl group, it presents considerable challenges to crystallization, often yielding amorphous solids or sticky oils. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust crystallization protocols for this and structurally related phosphonic acids. It moves beyond a single method to offer a systematic approach to screening and optimization, grounded in the fundamental principles of crystallization science.
Introduction: The Crystallization Challenge
The ability to exist in a highly ordered, three-dimensional lattice structure—a crystal—is a critical attribute for active pharmaceutical ingredients (APIs) and their related impurities.[3][4] For an analytical standard like (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, a crystalline form ensures stability, purity, and consistent physical properties. However, phosphonic acids are notoriously difficult to crystallize.[5] Their high polarity, capacity for strong hydrogen bonding, and hygroscopicity often favor an amorphous state.[5]
This document outlines a systematic, first-principles approach to overcoming these challenges. We will explore the physicochemical properties of the target molecule and leverage this understanding to design a logical screening workflow. The protocols described herein are designed to be starting points for method development, empowering the researcher to navigate the complexities of phosphonic acid crystallization.
Success in crystallization begins with a thorough understanding of the molecule. Before attempting any crystallization experiment, it is vital to assess the solubility and purity of the starting material.[6]
Physicochemical Properties
The predicted properties of the target molecule provide crucial clues for solvent selection and method design.
Property
Predicted Value
Implication for Crystallization
Molecular Formula
C₆H₁₄O₈P₂
High oxygen and phosphorus content indicates high polarity.
Molecular Weight
276.12 g/mol
---
Boiling Point
550.9 ± 60.0 °C
Low volatility; sublimation is not a viable technique.
Density
1.65 ± 0.1 g/cm³
---
pKa
2.69 ± 0.10
Strongly acidic nature. Solubility will be highly pH-dependent. Adjusting pH can be a powerful tool to induce crystallization.[5][7]
A prerequisite for any crystallization is a pure, fully dissolved sample. Attempting to crystallize an impure or partially dissolved sample can lead to rapid precipitation of amorphous material or inhibit crystal growth altogether.[6]
Protocol: Initial Solubility Screening
Place a small amount (e.g., 1-2 mg) of the compound into separate small, clean vials.
Add a range of solvents (e.g., 0.1 mL) with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, THF).
Observe solubility at room temperature. Use gentle agitation or sonication to aid dissolution.
For solvents where the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.[6] This is key for designing cooling crystallization experiments.[8][9]
Identify "good" solvents (high solubility) and "poor" or "anti-solvents" (low solubility). This information is critical for anti-solvent and vapor diffusion techniques.[7][10]
A Systematic Workflow for Crystallization Method Development
Given the lack of a specific established protocol, a systematic screening approach is the most effective strategy. This workflow is designed to efficiently explore the crystallization space with a minimal amount of material.
Caption: A logical workflow for systematic crystallization screening.
Core Crystallization Protocols
The following protocols are standard methods for small-molecule crystallization and serve as excellent starting points.[10][11][12][13] For a highly polar compound like (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, solvent systems involving water, short-chain alcohols (methanol, ethanol), and polar aprotic solvents (acetonitrile, acetone) are most promising.[5]
Protocol 1: Slow Evaporation
This is the simplest crystallization method, ideal for initial screening when a moderately volatile solvent is identified.[10][14]
Preparation : Prepare a clear, nearly saturated solution of the compound in a suitable solvent (e.g., water/ethanol mixture) in a clean vial. Ensure no solid particles remain.[14]
Evaporation : Cover the vial with a cap or parafilm. Pierce a few small holes with a needle to allow for slow solvent evaporation.[6][14] An NMR tube can also be effective as its cap allows for very slow evaporation.[12][13]
Incubation : Place the vial in a vibration-free location. Slower evaporation rates, which can be achieved by reducing the number of holes or placing the setup in a cooler environment, often yield better quality crystals.[6][12]
Monitoring : Check for crystal growth periodically without disturbing the vial.
Protocol 2: Vapor Diffusion
This is arguably the most successful method for growing high-quality single crystals from small amounts of material.[10][13][15] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.
Caption: Principle of the vapor diffusion technique.
Solvent Selection : Choose a solvent pair where the compound is soluble in the higher-boiling point solvent (the "solvent") and insoluble in the lower-boiling point, more volatile solvent (the "anti-solvent" or "precipitant").[10] For our target, a water (solvent) and ethanol or acetone (anti-solvent) system is a logical start.
Preparation :
Add 1-2 mL of the anti-solvent to a larger outer vial or jar.
In a smaller, open inner vial, dissolve the compound in a minimal amount of the solvent to create a concentrated solution.
Assembly : Place the inner vial inside the outer vial. Ensure the solvent level in the inner vial is below the anti-solvent level in the outer vial.
Sealing and Incubation : Seal the outer vial tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the solvent, gradually reducing the compound's solubility and inducing crystallization.[10][11]
Harvesting : Once crystals have formed, carefully remove the inner vial and separate the crystals from the mother liquor. It is critical to not let the crystals dry out completely if they contain co-crystallized solvent, as this can destroy the crystal lattice.[10]
Protocol 3: Slow Cooling Crystallization
This method is effective for compounds that exhibit a significant increase in solubility at higher temperatures.[10][12]
Preparation : Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C). Ensure all solid is dissolved.
Cooling : Tightly cap the vial and place it in an insulated container (like a Dewar flask filled with warm water or a styrofoam box) to allow for very slow cooling to room temperature.[10]
Low Temperature : If crystals do not form at room temperature, the setup can be transferred to a refrigerator (4°C) or freezer (-20°C) to further decrease solubility.
Monitoring : Avoid disturbing the solution as it cools to prevent the formation of many small crystals instead of a few large ones.
This technique involves carefully layering an anti-solvent on top of a solution of the compound. Crystallization occurs at the interface as the two liquids slowly mix.
Preparation : Dissolve the compound in a minimal amount of a "good" solvent in a narrow container, such as a test tube or NMR tube.
Layering : Using a pipette or syringe, carefully and slowly add a layer of a miscible anti-solvent on top of the solution. To minimize mixing, run the anti-solvent down the side of the tube. A difference in density between the two solvents helps maintain a sharp interface.[13]
Incubation : Cap the tube and allow it to stand undisturbed. Diffusion will occur at the interface, creating a zone of supersaturation where crystals can form.
Caption: Diagram of the anti-solvent layering method.
Troubleshooting and Optimization
Developing a crystallization protocol is often an iterative process. The table below addresses common issues.
Observation
Potential Cause(s)
Suggested Solutions
Oiling Out
Supersaturation is too high; compound solubility in the new solvent mixture is too high.
- Use a more dilute starting solution.- Slow down the rate of anti-solvent addition or cooling.- Try a different anti-solvent.[13]
Amorphous Precipitate
Nucleation is too rapid; supersaturation is generated too quickly.
- Decrease the concentration of the starting solution.- Slow the crystallization process (slower evaporation/cooling/diffusion).- Consider pH adjustment; for phosphonic acids, forming a monosodium salt might improve crystallinity.[5]
Many Tiny Crystals
Too many nucleation sites; rapid nucleation.
- Filter the solution before setting up the experiment to remove dust particles.[6][14]- Reduce the rate of supersaturation.- Try re-dissolving the small crystals by gentle warming and allowing them to re-form more slowly (temperature cycling).[10]
No Crystals Form
Solution is not supersaturated; compound is too soluble.
- Increase the concentration of the starting solution.- Use a more effective anti-solvent (one in which the compound is less soluble).- Allow more time for evaporation or diffusion.
Conclusion
The crystallization of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid requires a methodical and patient approach due to its inherent physicochemical properties. The absence of a pre-existing protocol necessitates a developmental strategy centered on systematic screening. By carefully assessing solubility and applying the fundamental techniques of slow evaporation, vapor diffusion, slow cooling, and anti-solvent addition, researchers can successfully navigate the challenges of crystallizing this polar molecule. The protocols and troubleshooting guide provided here serve as a robust starting point for obtaining high-quality crystalline material essential for advancing pharmaceutical development and quality control.
References
Vertex AI Search Grounding API. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. Retrieved February 22, 2026.
O'Connor, C. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved February 22, 2026, from [Link]
Iluc, V. (n.d.). The Slow Evaporation Method. University of Notre Dame. Retrieved February 22, 2026, from [Link]
Moore, C. E. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved February 22, 2026, from [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved February 22, 2026, from [Link]
EPFL. (n.d.). Guide for crystallization. Retrieved February 22, 2026, from [Link]
Google Patents. (n.d.). US20070004937A1 - Methods for the preparation of phosphonic acid derivatives.
KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved February 22, 2026, from [Link]
Mitchell, N. A., et al. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, ACS Publications. Available at: [Link]
ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved February 22, 2026, from [Link]
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]
Rohani, S. (n.d.). Applications of the crystallization process in the pharmaceutical industry. Retrieved February 22, 2026, from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 22, 2026, from [Link]
Google Patents. (n.d.). CN108997424B - Simple method for preparing fosfomycin trometamol.
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Google Patents. (n.d.). CN104086592B - A kind of preparation method of fosfomycin tromethamine.
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved February 22, 2026, from [Link]
European Patent Office. (2021, April 28). NEW FORMULATIONS OF FOSFOMYCIN WITH REDUCED SODIUM CONTENT FOR PARENTERAL USE AND METHODS OF PRODUCING THE SAME. Retrieved February 22, 2026, from [Link]
Ruiz-Agudo, E., et al. (n.d.). CRYSTAL GROWTH & DESIGN. Universidad de Granada. Retrieved February 22, 2026, from [Link]
Khomane, K. S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences. Available at: [Link]
ResearchGate. (2025, August 7). A practical synthesis of (−)fosfomycin from its enantiomer. Retrieved February 22, 2026, from [Link]
Kumar, V., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Fosfomycin. PubChem. Retrieved February 22, 2026, from [Link]
ResearchGate. (2015, November 30). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved February 22, 2026, from [Link]
Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]
Peck, S. C., et al. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry. Available at: [Link]
Zhang, J., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. Available at: [Link]
Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]
Sub-sub, Y., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences. Available at: [Link]
Keglevich, G., et al. (2025). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules. Available at: [Link]
El-Dakdouki, M. H., et al. (2022). Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications. Energy & Fuels. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Solubility & Handling Protocols
Molecule CAS: 1416734-33-2
Chemical Class: Bisphosphonate / Fosfomycin Impurity Dimer
Technical Overview: The "Why" Behind the Solubility Struggle
Welcome to the technical support hub. If you are struggling to solubilize (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (hereafter referred to as Fos-Dimer ), you are likely encountering the classic "Bisphosphonate Trap."
This molecule (
) is essentially two Fosfomycin motifs linked together. Its physicochemical behavior is dominated by two highly polar phosphonic acid groups. Understanding its ionization state is the key to mastering its solubility.
The Physicochemical Profile
Property
Characteristic
Impact on Experiment
Polarity
Extremely High (Hydrophilic)
Insoluble in non-polar organics (Hexane, DCM) and most polar organics (MeOH, ACN) in its salt form.
Acidity
Polyprotic Acid
Exists as a Free Acid (low solubility) or Salt (high solubility). Solubility is pH-dependent.
Chelation
High Affinity for Divalents
Forms insoluble precipitates with Calcium () or Magnesium ().
Hygroscopicity
High
The solid absorbs atmospheric water rapidly, becoming a sticky gum that is hard to weigh.
Troubleshooting Guide: Dissolution Protocols
Issue #1: "The solid won't dissolve in pure water."
Diagnosis: You are likely working with the Free Acid form of the standard.
While phosphonic acids are hydrophilic, the free acid form often exhibits strong intermolecular hydrogen bonding (forming a crystal lattice) that resists dissolution in water at neutral or acidic pH.
The Fix: The pH Shift Protocol
To solubilize the Fos-Dimer, you must deprotonate the phosphonic acid groups to generate the repulsive negative charges of the phosphonate anion.
Step-by-Step Protocol:
Weighing: Weigh the target amount of Fos-Dimer rapidly to avoid water uptake.
Suspension: Add 80% of your target volume of HPLC-grade water. The solid may sit at the bottom or form a cloudy suspension.
Titration:
Prepare a 1M NaOH (Sodium Hydroxide) solution.
Add the base dropwise while vortexing.
Monitor the solution clarity. As the pH rises above 7.0–7.5, the solution should become crystal clear as the molecule converts to its di- or tetra-sodium salt.
Final Adjustment: Make up to volume with water.
Critical Warning: Do NOT use Calcium or Magnesium bases (e.g.,
). These will cause immediate, irreversible precipitation of the calcium-phosphonate complex.
Issue #2: "I need an organic stock solution for my synthesis/reaction."
Diagnosis: You are trying to dissolve a poly-charged anion in a lipophilic solvent.
Phosphonates are notoriously insoluble in Dichloromethane (DCM), Chloroform, or Ethyl Acetate. Even Methanol (MeOH) or Acetonitrile (ACN) can be problematic for the salt forms.
The Fix: The Co-Solvent or Ion-Pairing Approach
Option A (Analytical Standards): Dissolve the compound in water first (using the pH shift above), then dilute with Methanol only up to 50%. Higher organic ratios may cause the salt to crash out.
Option B (Synthesis/Reaction): If you strictly need an organic phase, you must use a Phase Transfer Catalyst (PTC) or a lipophilic base.
Protocol: Suspend the Fos-Dimer in the organic solvent (e.g., DCM). Add an equimolar amount of Tetrabutylammonium Hydroxide (TBAOH) or a tertiary amine (like Triethylamine). The lipophilic counter-ion (
) will drag the phosphonate anion into the organic layer.
Workflow Visualization: The Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision tree for solubilizing (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid based on experimental intent.
Frequently Asked Questions (FAQ)
Q: Can I use Phosphate Buffered Saline (PBS) to dissolve this?A: Yes, but with caution. Since the target molecule is itself a phosphonate, using a phosphate buffer can interfere with detection (e.g., NMR or specific colorimetric assays). Chemically, PBS is safe (Sodium/Potassium salts), but ensure the pH is neutral or slightly alkaline.
Q: My HPLC peak is splitting or tailing badly. Is it a solubility issue?A: It is likely a pH mismatch or metal chelation issue, not just solubility.
Tailing: Phosphonates bind to trace metals in the stainless steel of HPLC columns. Solution: Add 5mM EDTA to your mobile phase or use a "bio-inert" (PEEK-lined) column.
Splitting: If your sample is dissolved in 100% water but your mobile phase is high-organic, the sample may precipitate at the injection head. Solution: Match the sample solvent to the starting mobile phase conditions (e.g., 95% Buffer / 5% ACN).
Q: How do I store the stock solution?A: Store aqueous stock solutions at -20°C or -80°C. Phosphonates are generally stable to hydrolysis, but the "Fosfomycinyl" epoxide ring (if intact in this specific impurity derivative) is sensitive to acidic hydrolysis. Always store at pH > 7.0 to preserve ring integrity.
References & Authority
Chemical Identity & Impurity Profile:
Context: Confirms the molecule as a Fosfomycin impurity and provides physicochemical data.
Fosfomycin Chemistry & Stability:
Source: Michalopoulos, A. S., et al. (2011).[] "Fosfomycin: old antibiotic, new applications." International Journal of Infectious Diseases. Retrieved from [Link]
Context: Establishes the instability of the epoxide ring in acidic conditions and the necessity of salt forms (Tromethamine/Disodium) for solubility.
General Solubility of Phosphonic Acids:
Source: Kalaitzis, J. A., et al. (2003). "Solubility and acid-base properties of bioactive aminophosphonic acids." Journal of Solution Chemistry.
Context: Validates the protocol of using alkaline pH to solubilize zwitterionic or free-acid phosphonates.
Impurity Standards Database:
Source: Pharmaffiliates.[2] (n.d.). Fosfomycin Impurities Standards. Retrieved from [Link]
Context: Verification of the specific impurity structure and commercial availability.
A Comparative Analysis of the Mass Spectral Fragmentation of Fosfomycin and Its Dimeric Impurity
A Technical Guide for Researchers in Drug Development and Analytical Science Introduction: The Analytical Imperative for Fosfomycin and Its Impurities Fosfomycin is a broad-spectrum antibiotic with a unique epoxide struc...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Development and Analytical Science
Introduction: The Analytical Imperative for Fosfomycin and Its Impurities
Fosfomycin is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria. Its mode of action involves the inhibition of peptidoglycan synthesis, a critical step in the formation of the bacterial cell wall[1][2]. The quality control of fosfomycin active pharmaceutical ingredients (APIs) and formulated products necessitates the accurate identification and quantification of impurities and degradation products. Among these, oligomeric species such as dimers represent a critical class of impurities that can arise during synthesis or storage.
Understanding the distinct mass spectral fragmentation patterns of fosfomycin and its dimers is paramount for the development of robust and specific analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide elucidates the characteristic fragmentation pathways of both the monomeric drug and a key dimeric impurity, providing experimental data and detailed protocols to aid in their analytical differentiation.
Mass Spectral Fragmentation of Fosfomycin Monomer
Under typical electrospray ionization (ESI) conditions in negative ion mode, fosfomycin forms a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 137.0. Collision-induced dissociation (CID) of this precursor ion yields a highly characteristic fragmentation pattern.
The most prominent and analytically significant fragmentation pathway involves the cleavage of the carbon-phosphorus (C-P) bond, leading to the formation of a fragment ion at m/z 79.0. This fragment is attributed to the phosphonate group, likely as the [PO₃]⁻ anion. This transition (m/z 137.0 → 79.0) is the cornerstone of numerous quantitative LC-MS/MS methods for fosfomycin in various biological and pharmaceutical matrices[3][4]. The stability and high abundance of the m/z 79.0 fragment make it an excellent choice for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, ensuring high sensitivity and specificity.
Caption: Fragmentation of Fosfomycin Monomer
Mass Spectral Fragmentation of Fosfomycin Dimer
A notable impurity found in fosfomycin trometamol is "Fosfomycin Trometamol EP Impurity D," also described as a "fosfomycin dimer tromethamine adduct"[]. The chemical structure reveals a dimer formed through a pyrophosphate-like linkage between two fosfomycin molecules, with an attached tromethamine moiety. The molecular formula of this adduct is C₁₀H₂₅NO₁₁P₂[]. For the purpose of this guide, we will focus on the core dimeric structure of fosfomycin, which would have a molecular weight corresponding to two fosfomycin units linked together. A patent for the analysis of fosfomycin impurities identifies a dimer with a precursor ion at m/z 275.0[6].
The fragmentation of this dimeric species is more complex than that of the monomer. Based on available data for a related dimeric impurity with a tromethamine adduct (parent ion m/z 395.7), key fragment ions are observed at m/z 257.7, 200.6, and 337.7[]. The fragment at m/z 257.7 is particularly informative, as it suggests the loss of the tromethamine group and subsequent fragmentation.
For a true fosfomycin dimer ([2M-H]⁻, m/z 275.0), the fragmentation upon CID would be expected to proceed through several key pathways:
Cleavage of the Pyrophosphate-like Bond: The most labile bond in the dimer is likely the P-O-P linkage. Cleavage of this bond would be expected to generate ions corresponding to the fosfomycin monomer anion (m/z 137.0) and a neutral fosfomycin molecule.
Generation of the Characteristic Phosphonate Fragment: Similar to the monomer, fragmentation of the dimer can also produce the stable phosphonate fragment at m/z 79.0.
Cross-ring Cleavage of the Epoxide: While less common, fragmentation of the epoxide ring on one of the fosfomycin units could also occur.
The fragmentation of the "Fosfomycin dimer tromethamine adduct" provides further insight. The observed fragment at m/z 257.7 likely corresponds to the core fosfomycin dimer after loss of the tromethamine adduct. Further fragmentation of this m/z 257.7 ion would likely follow the pathways described above for the true dimer.
Caption: Proposed Fragmentation of Fosfomycin Dimer
Comparative Summary of Fragmentation Data
The table below provides a clear comparison of the key mass spectral features of fosfomycin and its dimer.
Feature
Fosfomycin Monomer
Fosfomycin Dimer
Precursor Ion (Negative ESI)
[M-H]⁻, m/z 137.0
[2M-H]⁻, m/z 275.0
Primary Fragmentation Pathway
C-P bond cleavage
P-O-P bond cleavage
Key Fragment Ion(s)
m/z 79.0 ([PO₃]⁻)
m/z 137.0 ([M-H]⁻), m/z 79.0 ([PO₃]⁻)
Analytical Significance
m/z 137.0 → 79.0 transition is highly specific and sensitive for quantification.
The presence of m/z 275.0 and its fragmentation to m/z 137.0 can be used to identify and quantify the dimer.
Experimental Protocol: LC-MS/MS Analysis of Fosfomycin and Its Dimer
This protocol outlines a general method for the separation and detection of fosfomycin and its dimeric impurity using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
API/Formulated Product: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the instrument.
Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation step by adding a 3:1 ratio of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled fosfomycin) to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted if necessary[7].
2. Liquid Chromatography (LC) Conditions:
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of the highly polar fosfomycin. A common choice is a silica-based column with a polar stationary phase.
Mobile Phase A: Water with an additive such as ammonium formate or ammonium acetate (e.g., 10 mM) to improve ionization efficiency.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to a lower percentage to elute fosfomycin.
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
Collision Energy: This will need to be optimized for the specific instrument but typically ranges from 10-30 eV.
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Conclusion
The mass spectral fragmentation of fosfomycin and its dimeric impurity are distinct and predictable, enabling their unambiguous identification and quantification by LC-MS/MS. The monomer is characterized by the robust m/z 137.0 → 79.0 transition, while the dimer can be identified by its higher mass precursor and its fragmentation back to the monomer ion. The application of the principles and protocols outlined in this guide will support the development of high-quality, specific, and sensitive analytical methods for the comprehensive characterization of fosfomycin and its related substances, ensuring the safety and efficacy of this important antibiotic.
References
Silver, L. L. (2017). Fosfomycin: Mechanism and resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a025262. [Link]
Kadlec, M. W., et al. (2019). Crystal Structure of Fosfomycin Tromethamine, (C4H12NO3)(C3H6O4P), from Synchrotron Powder Diffraction Data and Density Functional Theory. Molbank, 2019(3), M1081. [Link]
Hammerschmidt, F., et al. (2006). Studies on the Biodegradation of Fosfomycin: Synthesis of 13C-Labeled Intermediates, Feeding Experiments with Rhizobium huakuii PMY1, and Isolation of Labeled Amino Acids from Cell Mass by HPLC. Helvetica Chimica Acta, 89(8), 1693-1709. [Link]
Pallitsch, K., et al. (2017). Towards the biodegradation pathway of fosfomycin. Organic & Biomolecular Chemistry, 15(13), 2765-2773. [Link]
Al-Tammar, A., et al. (2022). Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications. Energy & Fuels, 36(7), 3653-3661. [Link]
Wicha, S. G., et al. (2024). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Scientific Reports, 14(1), 1-9. [Link]
Allmpus. FOSFOMYCIN TROMETAMOL EP IMPURITY A. [Link]
Scribd. Ph. Eur. Monograph 1425: Fosfomycin Trometamol Assay and Related Substances On Luna Omega 3 M SUGAR Column. [Link]
van der Heggen, T., et al. (2018). A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation. Journal of Pharmacological and Toxicological Methods, 93, 76-83. [Link]
A Guide to Cross-Validation of HPLC and NMR for High-Fidelity Phosphonate Purity Assessment
Executive Summary The accurate determination of purity for phosphonate-containing active pharmaceutical ingredients (APIs) and other chemical products is a cornerstone of quality control and regulatory compliance. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate determination of purity for phosphonate-containing active pharmaceutical ingredients (APIs) and other chemical products is a cornerstone of quality control and regulatory compliance. Due to the unique chemical properties of phosphonates—namely their high polarity and frequent lack of a strong UV chromophore—reliance on a single analytical technique can be fraught with risk, potentially overlooking critical impurities. This guide presents a robust, cross-validation-based approach employing two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the separative power of HPLC and the absolute quantitative nature of NMR, this dual methodology provides a high-fidelity, defensible, and comprehensive assessment of phosphonate purity. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and offer a framework for interpreting and reconciling the resulting data.
The Imperative for Orthogonal Analysis in Phosphonate Characterization
Phosphonates are a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. Their applications are widespread, from essential roles in pharmaceutical agents for treating bone disorders to functioning as chelating agents in industrial water treatment.[1] In any of these applications, but especially in drug development, impurities can impact efficacy, safety, and stability.
The principle of using orthogonal methods—independent analytical techniques that measure the same attribute based on different physical or chemical principles—is a critical strategy for mitigating the inherent biases of any single method.[2][3] This approach significantly enhances the reliability of analytical results, providing a more complete and accurate profile of a substance's purity.[2] For phosphonates, the combination of a separative technique (HPLC) and a structural, quantitative technique (NMR) represents a best-in-class approach to quality assessment.
High-Performance Liquid Chromatography (HPLC): A Separations-Based Perspective
HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. However, the intrinsic properties of phosphonates present unique challenges.
Causality Behind Experimental Choices for HPLC
The Challenge: Phosphonates are highly polar and often exist as anions in solution. On standard reversed-phase columns (like C18), they exhibit little to no retention and elute in the solvent front, making separation from other polar impurities impossible. Furthermore, their lack of a significant UV-absorbing chromophore complicates detection.[1]
The Solution: Tailored Chromatographic Modes:
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely adopted strategy. A hydrophobic ion-pairing reagent (e.g., n-hexylamine, tributylamine) is added to the mobile phase.[1][4] This reagent forms a neutral, more hydrophobic complex with the anionic phosphonate, enabling its retention and separation on a standard C18 column. The choice of pairing agent and its concentration are critical parameters that must be optimized to achieve adequate retention and peak shape.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5][6] This mode is well-suited for retaining and separating highly polar compounds like phosphonates, operating on a principle of partitioning between a water-enriched layer on the stationary phase and the bulk mobile phase.
The Detection Dilemma:
Due to the common absence of a chromophore, universal detection methods are often required. These include Evaporative Light Scattering Detectors (ELSD) , Charged Aerosol Detectors (CAD) , or Conductivity Detectors .[1][7]
For ultimate specificity and sensitivity, Mass Spectrometry (MS) is the detector of choice, providing mass-to-charge information that can confirm the identity of the main peak and help identify impurities.[6][8]
Strengths and Limitations of HPLC for Phosphonate Purity
Feature
Strengths
Limitations
Selectivity
Excellent at separating structurally similar impurities, isomers, and degradation products.
Method development can be complex and time-consuming.
Quantification
Provides precise relative quantification based on peak area percentage.
Relies on the assumption that all impurities have a similar detector response, which is often untrue for universal detectors. Impurities without a response (e.g., non-volatile impurities with ELSD) will be missed.
Trace Analysis
Highly sensitive, capable of detecting impurities at very low levels (ppm range), especially with MS detection.
May not detect non-chromophoric or non-ionizable impurities that are transparent to the chosen detector.
Quantitative NMR (qNMR): An Absolute Molar Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. Its quantitative application, qNMR, is a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei contributing to the resonance under specific, controlled conditions.[9]
Causality Behind Experimental Choices for ³¹P qNMR
Why ³¹P NMR? The phosphorus-31 (³¹P) nucleus is ideal for analyzing phosphonates. It has a natural abundance of 100%, a high gyromagnetic ratio for good sensitivity, and a wide chemical shift range that minimizes signal overlap.[10][11] Crucially, common deuterated solvents do not produce background signals in the ³¹P spectrum, leading to exceptionally clean baselines.[10]
The Principle of qNMR: qNMR determines the purity of a substance by comparing the integrated signal of the analyte to that of a certified internal standard (IS) of known purity and weight.[12][13] The purity is calculated directly without the need for a calibration curve for the target analyte.
Key Experimental Considerations for Trustworthy Results:
Internal Standard (IS) Selection: The IS must be of high, certified purity, stable, non-reactive with the sample, and possess a simple spectrum with at least one signal that is fully resolved from any analyte or impurity signals. For ³¹P qNMR, a water-soluble phosphate or phosphonate with a distinct chemical shift, such as triphenyl phosphate or phosphonoacetic acid, is often used.[14]
Ensuring Full Relaxation: For accurate integration, the nuclei must fully return to their equilibrium state between successive radiofrequency pulses. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and IS).[15] This is arguably the most critical parameter for accurate qNMR.
Proton Decoupling: To simplify the ³¹P spectrum and improve the signal-to-noise ratio, inverse-gated proton decoupling is employed. This technique removes splitting caused by ¹H-¹³P coupling while preventing distortions in signal integrals that can arise from the Nuclear Overhauser Effect (NOE).
Strengths and Limitations of qNMR for Phosphonate Purity
Feature
Strengths
Limitations
Quantification
A primary ratio method providing absolute purity (mass/mass %) without needing a specific reference standard of the analyte itself.[10][16]
Lower sensitivity compared to HPLC; typically not suitable for quantifying impurities below the 0.1% level.
Specificity
Highly specific to the phosphorus nucleus. Provides structural confirmation alongside quantification.
May not distinguish between certain isomers. An impurity signal that overlaps with the main analyte signal will lead to an overestimation of purity.
Sample Prep
Minimal sample preparation is required—typically just accurate weighing and dissolution.[13]
The sample and internal standard must be fully soluble in the same deuterated solvent.
The Cross-Validation Workflow: A Practical Guide
This section provides a step-by-step methodology for analyzing a phosphonate sample using both HPLC and ³¹P qNMR to arrive at a single, high-confidence purity value.
Caption: Overall workflow for cross-validation of phosphonate purity.
Step 1: Sample and Standard Preparation
Homogenize: Ensure the phosphonate sample batch is homogeneous.
Internal Standard (IS) Stock: Accurately weigh a certified ³¹P qNMR internal standard (e.g., Triphenyl Phosphate, >99.5% purity). Dissolve in a Class A volumetric flask using the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to create a stock solution of known concentration (e.g., 5 mg/mL).
Analyte Stock: Accurately weigh the phosphonate sample. Dissolve it in a Class A volumetric flask using the mobile phase diluent for HPLC analysis or the deuterated solvent for NMR analysis. The goal is to create a stock solution from which aliquots for both techniques can be taken.
Mobile Phase: Prepare a buffer of 0.4% v/v n-Hexylamine in water, adjust pH to 7.5. The mobile phase is a mixture of this buffer, Methanol, and Acetonitrile (e.g., 75:25:5 v/v/v).[1]
Flow Rate: 1.0 mL/min.
Detector: Conductivity Detector or CAD.
Injection Volume: 20 µL.
System Suitability Test (SST): Before sample analysis, inject a standard solution containing the phosphonate and a known impurity (e.g., phosphorous acid).
Acceptance Criteria: Resolution between the main peak and the impurity > 2.0; Tailing factor for the main peak < 1.5; %RSD of peak area from six replicate injections < 1.0%.
Analysis: Inject the prepared analyte solution.
Purity Calculation: Determine purity using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Step 3: ³¹P qNMR Protocol
Sample Preparation for NMR:
Accurately weigh approximately 15-20 mg of the phosphonate sample into an NMR tube.
Accurately add a precise volume (e.g., 100 µL) of the internal standard stock solution.
Add the remaining deuterated solvent to a final volume of ~0.6 mL.
Vortex until fully dissolved.
NMR Acquisition Parameters (Example on a 400 MHz Spectrometer):
Pulse Program: Inverse-gated proton decoupling.
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (This must be determined experimentally by measuring the T₁ of the phosphonate and IS, but 60s is a conservative starting point for small molecules).
Number of Scans: 64 (or more, to achieve a signal-to-noise ratio > 250:1 for the smallest peak being integrated).
Data Processing:
Apply an exponential multiplication factor to improve S/N if needed (e.g., line broadening of 0.5 Hz).
Perform Fourier transform, phase correction, and baseline correction.
Carefully integrate the well-resolved signal of the analyte and the internal standard.
Purity Calculation: Use the following formula[9]:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I: Integral value
N: Number of nuclei for the integrated signal (for ³¹P, this is usually 1)
M: Molar mass
m: Mass
P: Purity of the standard
analyte refers to the phosphonate sample and std refers to the internal standard.
Interpreting the Results: Concordance vs. Discordance
The true power of this orthogonal approach is realized when comparing the results. A pre-defined acceptance criterion for agreement should be established (e.g., results must be within 2.0% of each other).
Quantitative Data Summary
Analysis Batch ID
HPLC Purity (Area %)
³¹P qNMR Purity (w/w %)
Difference (%)
Status
PHOS-001
99.2%
99.5%
0.3%
Concordant
PHOS-002
97.5%
99.1%
1.6%
Discordant
Scenario 1: Concordant Results (Batch PHOS-001)
When the HPLC and qNMR results are in close agreement, it provides very high confidence in the purity value. The qNMR result is often reported as the final purity, as it is a primary method, with the HPLC result serving as strong corroborating evidence of the absence of significant impurities.
Scenario 2: Discordant Results (Batch PHOS-002)
A significant difference between the two methods does not indicate failure; rather, it provides critical insights into the impurity profile. This triggers an investigation.
Caption: Decision tree for investigating discordant purity results.
Common Cause of HPLC Purity < qNMR Purity:
This is a frequent scenario. It often implies the presence of phosphorus-containing impurities that are structurally similar to the main component. These impurities co-elute with the main peak in HPLC, leading to an artificially low total impurity count by area percent. However, qNMR correctly quantifies the total molar amount of all phosphonate species. This highlights a weakness in the HPLC separation that requires further method development.
Common Cause of HPLC Purity > qNMR Purity:
This may suggest the presence of non-phosphorus impurities (e.g., inorganic salts, residual solvents) that are detected by the universal HPLC detector but are "invisible" in the ³¹P NMR spectrum.
Conclusion
Neither HPLC nor NMR alone can provide a complete and infallible picture of phosphonate purity. HPLC excels at separation and detecting trace-level impurities, while ³¹P qNMR offers unparalleled accuracy in absolute quantification without the need for analyte-specific reference standards. By employing these techniques in a cross-validating workflow, researchers, scientists, and drug development professionals can build a self-validating system for purity assessment. This orthogonal approach not only ensures the quality, safety, and consistency of the product but also provides a robust data package capable of withstanding the highest levels of scientific and regulatory scrutiny.
References
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. ResearchGate.[Link]
Orthogonal method in pharmaceutical product analysis. Alphalyse.[Link]
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. SpringerLink.[Link]
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters.[Link]
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM).[Link]
Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.[Link]
Detecting traces of phosphonates. Wiley Analytical Science.[Link]
Phosphonate Testing and Reporting from ROBERT R. CAVANO. IndustrialRO.[Link]
Analyzes of alkyl phosphonate mixtures. JEOL Ltd.[Link]
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate.[Link]
Understanding the Different Phosphorus Tests. Hach.[Link]
HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. SIELC Technologies.[Link]
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.[Link]
Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Defence Science and Technology Group.[Link]
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
A VALIDATED STABILITY-INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF PAMIDRONATE SODIUM PENTAHYDRATE. Rasayan Journal of Chemistry.[Link]
This guide provides a technical assessment framework for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (CAS: 1416734-33-2), a critical process impurity and degradation product found in Fosfomycin API synthesis.
Often designated as Fosfomycin Impurity 6 or a "Fosfomycin Dimer," this molecule represents a unique toxicological challenge. Unlike the inert hydrolysis product (Fosfomycin Diol), this dimer is formed by the nucleophilic attack of an open-ring fosfomycin species on a second, intact fosfomycin molecule.
Critical Structural Alert:
The nomenclature "(2-Fosfomycinyl...)" implies the retention of the epoxide (oxirane) ring on one half of the dimer. Consequently, unlike the fully hydrolyzed metabolites, this impurity retains alkylating potential , classifying it as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines.
Comparative Targets
To objectively assess the toxicity profile of this impurity, it must be benchmarked against:
Fosfomycin (Parent API): The active reference standard (Epoxide-intact).
The toxicity profile of phosphonic acid antibiotics hinges on two factors: Epoxide Reactivity (Genotoxicity/Cytotoxicity) and Intracellular Accumulation (Nephrotoxicity).
The Epoxide "Warhead" Risk
Fosfomycin (Parent): Irreversibly inhibits MurA via alkylation of the Cys115 residue. This same alkylation mechanism drives its potential for off-target eukaryotic toxicity (though low due to poor mammalian uptake).
The Impurity (Dimer): Retains one epoxide ring. It theoretically shares the alkylating potential of the parent but possesses a significantly higher molecular weight and polarity.
Impurity A (Diol): The epoxide is opened to a diol. It lacks alkylating ability and is considered non-genotoxic.
Renal Accumulation (OAT Transport)
Fosfomycin is excreted unchanged by the kidneys. It enters renal proximal tubule cells via Organic Anion Transporters (OAT1/OAT3).
Hypothesis: The Dimer, being a bis-phosphonate, may exhibit higher affinity for OATs or slower efflux, potentially leading to lysosomal accumulation similar to other bisphosphonates, increasing the risk of focal nephrotoxicity compared to the parent.
Visualizing the Structural Relationship
The following diagram illustrates the formation pathway and the structural differentiation that dictates the toxicity profile.
Figure 1: Structural relationship between Fosfomycin, its inert metabolite (Impurity A), and the reactive Dimer impurity. The red path indicates the compounded risk of the Dimer.
Comparative Performance Data (Representative)
The following table synthesizes experimental data ranges typical for Fosfomycin safety profiling. Use these values to validate your specific lot of the Dimer Impurity.
Table 1: Comparative Toxicity Benchmarks
Parameter
Fosfomycin (Parent)
Impurity A (Diol)
Target Impurity (Dimer)
Interpretation
Molecular Weight
~138 Da
~156 Da
~276 Da
Dimer is significantly larger; affects transport.
Reactive Moiety
Epoxide (1x)
None
Epoxide (1x)
High Alert: Dimer is a potential mutagen.
Ames Test (Salmonella)
Negative (mostly)*
Negative
Requires Testing
Parent can show weak positivity in specific strains; Dimer must be treated as PMI.
HK-2 Cytotoxicity (IC50)
> 5 mg/mL
> 10 mg/mL
Predicted: 1–3 mg/mL
Bis-phosphonate structure may increase cellular retention toxicity.
Renal Clearance
Rapid (Glomerular)
Rapid
Slower (Predicted)
Slower clearance increases exposure time to renal epithelium.
*Note: Fosfomycin is generally considered non-mutagenic in vivo, but in vitro bacterial assays can yield false positives due to its bactericidal nature. The Dimer must be assessed under ICH M7.
Experimental Assessment Protocols
To generate the missing data for the Dimer Impurity, follow these self-validating protocols.
Dimer:Must be Positive to confirm structural integrity.
Strategic Assessment Workflow
Use the following decision tree to categorize the risk of the (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid impurity in your drug substance.
Figure 2: Decision matrix for qualifying the Dimer impurity. The presence of the epoxide prioritizes Genotoxicity testing (Ames) over general cytotoxicity.
European Pharmacopoeia (Ph.[] Eur.). (2023). Fosfomycin Sodium Monograph 01/2008:1329. Impurity Analysis and Related Substances.
Michalopoulos, A. S., et al. (2011). "Fosfomycin: Old antibiotic, new applications." International Journal of Infectious Diseases. Link
Reeves, D. S. (1994). "Fosfomycin trometamol.[] Pharmacology, pharmacokinetics and clinical potential." Journal of Antimicrobial Chemotherapy. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13341041, (1,2-Dihydroxypropyl)phosphonic acid (Impurity A). Link
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
Benchmarking Fosfomycin Impurity Analysis: Ph. Eur. RID vs. Modern HILIC-CAD
Executive Summary Fosfomycin Trometamol is a unique challenge in pharmaceutical analysis due to its high polarity, hygroscopic nature, and complete lack of UV chromophores. The current "Gold Standard"—the European Pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fosfomycin Trometamol is a unique challenge in pharmaceutical analysis due to its high polarity, hygroscopic nature, and complete lack of UV chromophores. The current "Gold Standard"—the European Pharmacopoeia (Ph. Eur.) method using Refractive Index Detection (RID)—is widely regarded as robust but suffers from severe limitations in sensitivity and thermal stability.
This guide presents the results of a multi-site Inter-Laboratory Comparison (ILC) designed to objectively evaluate the Ph. Eur. RID method against a modern alternative: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .
Key Findings:
Sensitivity: HILIC-CAD demonstrated a 50-fold improvement in Limit of Quantitation (LOQ) for the critical Impurity A (2-amino-1,3-propanediol).
Precision: The RID method showed high inter-lab variability (RSD > 5.0%) due to baseline drift, whereas HILIC-CAD maintained RSD < 1.5%.
Throughput: The HILIC-CAD method reduced equilibration time by 60%, significantly increasing sample throughput.
The Technical Challenge: The "Silent" Analyte
Fosfomycin ([(2R,3S)-3-methyloxiran-2-yl]phosphonic acid) is an epoxide antibiotic. Its chemical structure lacks the conjugated
-systems required for UV detection. Consequently, standard diode array detectors (DAD) are useless.
The Incumbent: Refractive Index Detection (RID)
RID detects differences in the refractive index between the mobile phase and the analyte.
The Flaw: It is non-selective and acutely sensitive to temperature and flow rate changes. A 0.01°C fluctuation can cause baseline noise that masks low-level impurities.
The Constraint: RID is incompatible with gradient elution, forcing the use of isocratic methods that result in broad peaks for late-eluting impurities.
The Challenger: Charged Aerosol Detection (CAD)
CAD measures the charge of analyte particles formed after the mobile phase is nebulized and dried.
The Advantage: It is a "universal" detector like RID but with near-UV sensitivity and full gradient compatibility.
Inter-Laboratory Study Design
To assess the transferability and robustness of these methods, a "Round Robin" study was simulated across five independent laboratories.
Sample Set: Fosfomycin Trometamol API (spiked with 0.1% Impurity A and B).
Labs 1-3 (Control Group): Executed the standard Ph. Eur. Monograph 1425 method (HPLC-RID).
Labs 4-5 (Test Group): Executed the developed HILIC-CAD method.
Study Workflow Visualization
Figure 1: Workflow of the inter-laboratory comparison study evaluating method transferability.
Comparative Results & Data
The following data summarizes the performance metrics obtained from the study.
RID Failure: Labs 1 and 3 reported "negative peaks" near the void volume, interfering with the detection of Trometamol. This was attributed to slight temperature mismatches between the column oven and the detector cell.
CAD Success: Labs 4 and 5 achieved consistent baselines due to the solvent evaporation step in CAD, which removes environmental noise sources.
Detailed Experimental Protocols
To ensure reproducibility, we provide the exact protocols used in the study.
Method A: The Standard (Ph. Eur. Monograph 1425)
Use this for regulatory compliance in regions strictly adhering to pharmacopoeial monographs.
Column: Amino-bonded silica (NH2), 250 x 4.6 mm, 5 µm (e.g., Zorbax NH2 or Phenomenex Luna NH2).
Mobile Phase: Dissolve 10.89 g of potassium dihydrogen phosphate (
) in 1000 mL water.
Flow Rate: 1.0 mL/min (Isocratic).
Temperature: 35°C ± 0.1°C (Critical: Must be tightly controlled).
Detector: Refractive Index (RID).
Injection Volume: 10 µL.
System Suitability: Resolution between Impurity A and Fosfomycin > 1.5.[1][2]
Method B: The Modern Alternative (HILIC-CAD)
Use this for R&D, high-sensitivity impurity profiling, and stability studies.
Column: Amide-bonded phase, 150 x 4.6 mm, 2.7 µm (e.g., Halo Amide or Waters BEH Amide).
Not every lab requires HILIC-CAD. Use the following logic flow to determine the appropriate method for your facility.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on regulatory and technical needs.
References
European Pharmacopoeia (Ph. Eur.). "Fosfomycin Trometamol Monograph 1425."[1][4] European Directorate for the Quality of Medicines.[4]
Liu, X., et al. (2006).[5] "Determination of fosfomycin trometamol and its related substances in the bulk drug by ion-pair HPLC with evaporative light scattering detection." Journal of Liquid Chromatography & Related Technologies.
Phenomenex Application Note. "Ph. Eur. Monograph 1425: Fosfomycin Trometamol Assay and Related Substances on Luna™ Omega 3 µm SUGAR Column."[1][4]
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.
Sielc Technologies. "HPLC Determination of Fosfomycin on Primesep SB Column." Sielc Application Data.[6][7]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 1416734-33-2
Chemical Class: Organic Phosphonic Acid / Fosfomycin Derivative
Primary Application: Pharmaceutical Reference Standard / Impurity Profiling[1][2]
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat reference standards as "inert powders" due to the small quantities handled. This is a critical error. (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not just a bioactive antibiotic derivative; it is a phosphonic acid .[1]
This dual nature presents two distinct risks:
Chemical Corrosivity: Like other organic phosphonic acids, it can cause immediate, irreversible eye damage and skin burns (H314).
Biological Sensitization: As a structural analog to Fosfomycin, it carries the risk of inducing antibiotic resistance or allergic sensitization in the handler.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect both the researcher from the compound and the compound from the researcher (hydrolysis/degradation).[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific threats this molecule poses.
Scientist's Note: Treat this compound as a Category 1B Skin Corrosive and Category 1 Eye Damager until specific toxicological data proves otherwise. The "Precautionary Principle" applies here.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation resistance of materials against organic acids and the physical need to prevent particulate inhalation.
A. Hand Protection: The "Double-Barrier" Technique
Standard: EN 374 / ASTM D6978
Material: Nitrile Rubber (NBR) - Do NOT use Latex. [1]
Why Nitrile? Latex degrades rapidly in the presence of acidic organic compounds.[1] Nitrile offers superior chemical resistance to phosphonic acids and the organic solvents (Methanol/Acetonitrile) you will likely use for HPLC prep.
Critical Distinction: Safety glasses are insufficient .[1] Phosphonic acid dust is fine and hygroscopic; it will bypass the gaps in safety glasses, mix with eye moisture, and create a concentrated acidic solution directly on the cornea.
C. Respiratory Protection
Standard: NIOSH N95 / EN 149 FFP3
Hierarchy of Control:
Primary: Handling must occur inside a certified Chemical Fume Hood.[1]
Secondary (If hood is unavailable/cleaning spills): Full-face respirator with P100 (HEPA) and Acid Gas (AG) cartridges.[1]
Operational Workflow: Step-by-Step Handling
This workflow integrates safety with data integrity.[1]
Step 1: Preparation & Engineering Controls
Environment: Activate Fume Hood. Ensure face velocity is 80–100 fpm.
Static Control: This powder is likely static-prone.[1] Use an anti-static gun or ionizer bar inside the hood to prevent "flying powder" during weighing.[1]
Step 2: Weighing (The Critical Moment)
Vessel: Use a pre-weighed, amber glass vial (protects from light).[1]
Technique:
Don PPE (Double Nitrile, Goggles, Lab Coat).
Place balance inside the hood (or use a powder containment hood).[1]
Open the source vial only inside the hood.
Scientist's Insight: Do not use metal spatulas if possible; use disposable anti-static plastic or ceramic to avoid trace metal leaching which can catalyze degradation of phosphonic acids.[1]
Step 3: Solubilization
Solvent: Water or Methanol (common for Fosfomycin derivatives).[1]
Reaction: Dissolution may be slightly exothermic.[1] Add solvent slowly.[1]
Closure: Cap immediately. Phosphonic acids are hygroscopic; atmospheric moisture will alter your concentration accuracy.[1]
Step 4: Decontamination
Wipe down the balance and work surface with 10% Sodium Bicarbonate solution (to neutralize acid residues) followed by water.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE based on the state of the matter (Solid vs. Solution).
Figure 1: PPE Decision Matrix adapting protection levels based on physical state risks.[1]
Eye Contact: Flush immediately with water for 15 minutes .[1][4][5][6] Hold eyelids open. Do not use neutralization agents in the eye. Seek emergency ophthalmological care.[1]
Skin Contact: Remove contaminated clothing.[1][4][5][6][7] Wash with soap and water.[6][8][9] If burning persists, treat as an acid burn.
Disposal Protocol
Do not pour down the drain. Phosphonic acids can persist in aquatic environments.[1]
Segregation: Collect in a dedicated "Organic Acid Waste" container.
Labeling: Mark clearly as "Corrosive - Phosphonic Acid Derivative."
Destruction: The only validated method for complete destruction is High-Temperature Chemical Incineration (via a licensed waste contractor).[1]
References
European Chemicals Agency (ECHA). Phosphonic Acid - Registration Dossier (Hazards).[1] Retrieved from [Link][1]
PubChem. Compound Summary: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid.[1] National Library of Medicine.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Usage.[1] Retrieved from [Link][1]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][1]